2-amino-N-(2-methoxyethyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-7-6-12-10(13)8-4-2-3-5-9(8)11/h2-5H,6-7,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIFBUUFNRHQDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50580049 | |
| Record name | 2-Amino-N-(2-methoxyethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459836-89-6 | |
| Record name | 2-Amino-N-(2-methoxyethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 2-amino-N-(2-methoxyethyl)benzamide
Introduction
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is a cornerstone of innovation. The arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. This guide provides a comprehensive, in-depth walkthrough of the structure elucidation of 2-amino-N-(2-methoxyethyl)benzamide, a benzamide derivative with potential applications in medicinal chemistry.[1] As a member of the benzamide class of compounds, it is part of a family known for a wide array of pharmaceutical applications.[2]
This document is designed for researchers, scientists, and drug development professionals, offering not just a series of analytical steps, but a logical and scientifically-grounded narrative on how to approach the structural characterization of a novel small organic molecule. We will explore the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques.[3][4][5] Each step is explained with an emphasis on the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [6] |
| Molecular Weight | 194.23 g/mol | [6] |
| CAS Number | 459836-89-6 | [1][6] |
The Strategic Approach to Structure Elucidation
The process of determining a chemical structure is akin to solving a complex puzzle. Each piece of analytical data provides a clue, and a logical workflow is essential to assemble these clues into a coherent and validated final structure. Our strategy will be a multi-pronged approach, starting with the determination of the molecular formula and proceeding through the identification of functional groups and the establishment of the carbon-hydrogen framework and connectivity.
Caption: A logical workflow for the structure elucidation of a small molecule.
Part 1: Unveiling the Molecular Blueprint with Mass Spectrometry
Mass spectrometry is the initial and critical step in any structure elucidation endeavor, as it provides the exact molecular weight and, with high-resolution instruments, the molecular formula.[3]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is chosen as it is a soft ionization technique that typically leaves the molecular ion intact, which is crucial for determining the molecular weight.
-
Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode, as the amino and amide groups are readily protonated.
Data Interpretation: Decoding the Mass Spectrum
Hypothetical HRMS Data:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 195.1133 | 195.1135 |
The observed mass-to-charge ratio (m/z) for the protonated molecule ([M+H]⁺) is 195.1135. This corresponds to a neutral molecular weight of 194.1057 Da, which is consistent with the molecular formula C₁₀H₁₄N₂O₂ (calculated exact mass: 194.1055 Da).[6] The high mass accuracy of this measurement provides strong confidence in the proposed molecular formula.
Further analysis of the fragmentation pattern in a tandem MS (MS/MS) experiment could reveal structural motifs. For instance, the loss of the methoxyethyl group or cleavage of the amide bond would produce characteristic fragment ions, providing preliminary evidence for the connectivity of the molecule.
Part 2: Identifying the Chemical Scaffolding with Infrared Spectroscopy
Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" of the molecule's chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.
Data Interpretation: The Vibrational Signature
Hypothetical IR Absorption Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450, 3350 | Strong, Sharp | N-H stretch (primary amine) |
| 3300 | Medium, Broad | N-H stretch (secondary amide) |
| 3050 | Medium | C-H stretch (aromatic) |
| 2950, 2880 | Medium | C-H stretch (aliphatic) |
| 1640 | Strong | C=O stretch (amide I band) |
| 1600, 1480 | Medium | C=C stretch (aromatic ring) |
| 1540 | Medium | N-H bend (amide II band) |
| 1120 | Strong | C-O stretch (ether) |
The IR spectrum strongly suggests the presence of key functional groups:
-
The two sharp peaks at 3450 and 3350 cm⁻¹ are characteristic of the symmetric and asymmetric N-H stretching vibrations of a primary amino group (-NH₂).
-
The broader peak at 3300 cm⁻¹ is indicative of the N-H stretch of a secondary amide.
-
The very strong absorption at 1640 cm⁻¹ is a classic indicator of an amide carbonyl (C=O) group.
-
The presence of both aromatic and aliphatic C-H stretches is confirmed.
-
A strong band at 1120 cm⁻¹ points to a C-O stretching vibration, likely from an ether linkage.
Part 3: Assembling the Puzzle with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[7][8] We will employ a combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR experiments.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
1D NMR: The Carbon and Proton Census
¹H NMR Data Interpretation (Hypothetical, 400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 | t (triplet) | 1H | Amide N-H |
| 7.20 | dd (doublet of doublets) | 1H | Aromatic H |
| 6.80 | d (doublet) | 1H | Aromatic H |
| 6.65 | t (triplet) | 1H | Aromatic H |
| 6.50 | d (doublet) | 1H | Aromatic H |
| 4.50 | s (singlet, broad) | 2H | Amine -NH₂ |
| 3.65 | q (quartet) | 2H | -CH₂-NH- |
| 3.55 | t (triplet) | 2H | -O-CH₂- |
| 3.35 | s (singlet) | 3H | -O-CH₃ |
The ¹H NMR spectrum reveals the presence of four distinct aromatic protons, indicating a disubstituted benzene ring. The integration values confirm the number of protons in each environment. The broad singlet at 4.50 ppm is characteristic of an amino group. The signals at 3.65, 3.55, and 3.35 ppm correspond to the methoxyethyl side chain. The triplet at 7.85 ppm is assigned to the amide proton.
¹³C NMR and DEPT-135 Data Interpretation (Hypothetical, 100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| 168.5 | No signal | Amide C=O |
| 148.0 | No signal | Aromatic C-NH₂ |
| 132.0 | CH | Aromatic CH |
| 128.5 | CH | Aromatic CH |
| 118.0 | No signal | Aromatic C-C=O |
| 116.5 | CH | Aromatic CH |
| 115.0 | CH | Aromatic CH |
| 70.0 | CH₂ | -O-CH₂- |
| 59.0 | CH₃ | -O-CH₃ |
| 40.0 | CH₂ | -CH₂-NH- |
The ¹³C NMR spectrum shows 10 distinct carbon signals, consistent with the molecular formula and suggesting no molecular symmetry.[9] The DEPT-135 experiment helps to distinguish between CH, CH₂, and CH₃ groups. The signal at 168.5 ppm is characteristic of an amide carbonyl carbon.[10][11] The four signals in the aromatic region (115-148 ppm) are consistent with a substituted benzene ring. The three aliphatic signals correspond to the carbons of the methoxyethyl group.
2D NMR: Establishing Connectivity
While 1D NMR identifies the pieces of the puzzle, 2D NMR shows how they connect.
COSY (Correlation Spectroscopy): H-H Connectivity
The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds.
-
A correlation between the signals at 3.65 ppm (-CH₂-NH-) and 3.55 ppm (-O-CH₂-) would confirm the ethyl linkage in the side chain.
-
Correlations between the aromatic protons would help to establish their relative positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): C-H Connectivity
The HSQC spectrum shows correlations between protons and the carbons to which they are directly attached.
Caption: Expected HSQC correlations for this compound.
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range C-H Connectivity
The HMBC experiment is crucial for piecing together the entire molecular structure by showing correlations between protons and carbons that are two or three bonds away.[12][13][14]
Key Expected HMBC Correlations:
-
Amide Connectivity: A correlation between the amide proton (δ 7.85) and the carbonyl carbon (δ 168.5) would confirm the amide group. Further correlations from the protons of the -CH₂-NH- group (δ 3.65) to the carbonyl carbon would establish the N-(2-methoxyethyl) fragment's attachment to the benzoyl moiety.
-
Benzene Ring Substitution: Correlations from the aromatic protons to the quaternary carbons (C-NH₂ and C-C=O) would definitively establish the substitution pattern on the benzene ring as 1,2- (or ortho-). For example, a proton at δ 7.20 showing a correlation to the carbonyl carbon at δ 168.5 would place it ortho to the amide group.
-
Side Chain Connectivity: A correlation from the methoxy protons (-O-CH₃, δ 3.35) to the methylene carbon (-O-CH₂-, δ 70.0) would confirm the methoxy group's attachment to the ethyl chain.
Part 4: The Final Assembly and Verification
By systematically integrating the data from MS, IR, and the suite of NMR experiments, we can confidently assemble the structure of this compound.
-
MS provided the molecular formula: C₁₀H₁₄N₂O₂.
-
IR identified the key functional groups: a primary amine, a secondary amide, an aromatic ring, and an ether.
-
¹H and ¹³C NMR provided a census of the proton and carbon environments, suggesting an ortho-disubstituted benzene ring and a methoxyethyl side chain.
-
COSY, HSQC, and HMBC confirmed the connectivity of the atoms, piecing together the fragments into the final, unambiguous structure.
The culmination of this multi-technique approach provides a self-validating and robust elucidation of the chemical structure. Each piece of data corroborates the others, leading to a high degree of confidence in the final assignment. This systematic methodology is fundamental to research and development in the chemical and pharmaceutical sciences, ensuring the foundational accuracy required for further investigation and application.
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Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). National Institutes of Health. Retrieved from [Link]
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An In-depth Technical Guide to 2-amino-N-(2-methoxyethyl)benzamide (CAS: 459836-89-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-amino-N-(2-methoxyethyl)benzamide, a benzamide derivative with potential applications in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, synthesis strategies, and potential for further research and development, offering a valuable resource for professionals in the field.
Chemical Identity and Molecular Structure
This compound is a chemical compound featuring a benzamide core structure with an amino group at the ortho position of the benzene ring and an N-substituted 2-methoxyethyl group on the amide nitrogen.[1] This unique arrangement of functional groups—an aromatic amine, an amide, and an ether linkage—makes it a versatile scaffold for chemical modifications and a candidate for diverse molecular interactions.
The fundamental structural identifiers for this compound are:
-
IUPAC Name: this compound[2]
-
CAS Number: 459836-89-6[2]
-
Molecular Formula: C₁₀H₁₄N₂O₂[2]
-
Molecular Weight: 194.23 g/mol [2]
-
Canonical SMILES: COCCNC(=O)C1=CC=CC=C1N[2]
-
InChI Key: NOIFBUUFNRHQDC-UHFFFAOYSA-N[2]
A variety of synonyms and database identifiers are associated with this compound, reflecting its presence in numerous chemical catalogs and databases.[2]
Physicochemical Properties: A Comparative Analysis
To provide a quantitative context for experimental design and computational modeling, the following table summarizes the computed physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 194.23 g/mol | [2] |
| XLogP3 (Predicted) | 0.4 | [2] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 4 | [3] |
| Exact Mass | 194.105527694 Da | [2] |
| Topological Polar Surface Area | 64.4 Ų | [2] |
The N-substituted 2-methoxyethyl group is anticipated to enhance the solubility of the compound in polar solvents, which is a beneficial characteristic for compounds intended for biological evaluation.[1]
Synthesis Strategies: A Rationale-Driven Approach
The synthesis of this compound necessitates strategic planning to ensure the correct placement of the ortho-amino group and the formation of the amide bond. Two primary synthetic routes are generally considered for ortho-amino benzamides.
Amide Bond Formation
The creation of the amide linkage between a benzoic acid derivative and an amine is a fundamental step.[1] The following diagram illustrates a general workflow for this crucial transformation.
A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a widely used and effective system for amide bond formation.[4] EDC activates the carboxylic acid, while HOBt minimizes side reactions and racemization.[4] The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is recommended to neutralize acids generated during the reaction without interfering with the coupling process.[4]
Introduction of the Ortho-Amino Group
A common and dependable method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group.[1] This strategy involves starting with a 2-nitrobenzoic acid derivative, forming the amide bond with 2-methoxyethylamine, and subsequently reducing the nitro group to an amine.
The following diagram outlines this synthetic pathway.
Common methods for the reduction of aromatic nitro groups are summarized in the table below.[1]
| Reagent/Catalyst | Conditions | Notes |
| H₂, Pd/C | Catalytic hydrogenation | Generally clean and high-yielding. |
| SnCl₂, HCl | Acidic conditions | A classic and effective method. |
| Fe, NH₄Cl | Neutral conditions | A milder alternative to SnCl₂. |
Detailed Experimental Protocol: A Proposed Synthesis
The following is a proposed, step-by-step methodology for the synthesis of this compound, integrating the principles of amide coupling and nitro reduction.
Step 1: Amide Formation
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrobenzoic acid (1.0 equivalent) and HOBt (1.2 equivalents) in an anhydrous aprotic solvent such as DMF or DCM.[5]
-
Activation: Cool the solution to 0°C in an ice bath and add EDC (1.2 equivalents). Stir the mixture for 20 minutes at this temperature to activate the carboxylic acid.[5]
-
Amine Addition: Slowly add 2-methoxyethylamine (1.1 equivalents) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 equivalents).[4]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[5]
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-(2-methoxyethyl)-2-nitrobenzamide can be purified by flash column chromatography.[3]
Step 2: Nitro Group Reduction
-
Reaction Setup: Dissolve the purified N-(2-methoxyethyl)-2-nitrobenzamide in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Reduction: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the reaction solvent.
-
Final Product: Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons of the 2-methoxyethyl side chain, and the amine and amide protons. The aromatic protons would likely appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The protons of the ethyl group would be visible as two triplets, and the methoxy group as a singlet around δ 3.3 ppm. The NH₂ and NH protons would appear as broad singlets.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would display signals for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the 2-methoxyethyl group. The carbonyl carbon is expected to resonate in the range of δ 165-175 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and the C-O stretching of the ether.
-
N-H stretching (amine and amide): ~3400-3200 cm⁻¹
-
C=O stretching (amide): ~1640 cm⁻¹
-
C-O stretching (ether): ~1100 cm⁻¹
Mass Spectrometry
The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (194.23 g/mol ). Fragmentation patterns would likely involve the loss of the methoxyethyl group and cleavage of the amide bond.
Potential Applications and Future Research Directions
The biological and pharmacological activities of this compound have not been specifically reported. However, the benzamide scaffold is a well-established pharmacophore present in numerous biologically active compounds.[3] Research on related molecules provides a basis for predicting potential therapeutic applications.
-
Anticancer Properties: Some benzamide derivatives have demonstrated potential as anticancer agents.[3]
-
Enzyme Inhibition: N-(2-aminoethyl)benzamide has been investigated as a reversible inhibitor of monoamine oxidase B (MAO-B), suggesting potential relevance in neurological research.[3]
-
Antimicrobial and Antioxidant Effects: Novel benzamide compounds have been synthesized and evaluated for their antioxidant and antibacterial activities.[3]
The presence of multiple functional groups in this compound allows for further chemical modifications, opening avenues for the synthesis of a library of analogs with potentially enhanced biological activities.
Safety and Handling
Based on GHS classifications for this compound, it is harmful if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye damage.[2] It is also harmful if inhaled and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile chemical entity with a promising scaffold for applications in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its chemical properties, synthesis, and potential research avenues. While experimental data for this specific compound is limited, the information presented, based on established chemical principles and data from related structures, offers a solid starting point for researchers and scientists interested in exploring the potential of this and related benzamide derivatives.
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PubMed Central. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. [Link]
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Arkivoc. Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. [Link]
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ResearchGate. (PDF) 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. [Link]
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An In-depth Technical Guide to 2-amino-N-(2-methoxyethyl)benzamide: A Privileged Scaffold in Medicinal Chemistry
Abstract
The 2-aminobenzamide framework is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1] This guide focuses on a specific derivative, 2-amino-N-(2-methoxyethyl)benzamide, providing a comprehensive analysis of its chemical properties, a robust synthesis protocol, and an exploration of its potential applications in drug discovery and development. We will delve into the mechanistic rationale behind its synthesis and discuss its prospective roles, drawing from the well-established biological activities of the broader 2-aminobenzamide class, including their function as histone deacetylase (HDAC) inhibitors and antithrombotic agents.[2][3] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their scientific endeavors.
Core Molecular Attributes of this compound
This compound is a derivative of benzoic acid featuring an amino group at the ortho position and an N-substituted methoxyethyl group on the amide. These structural features, particularly the 2-aminobenzamide moiety, are crucial for its potential biological activities, often acting as a key coordinating group for metal ions in enzyme active sites.[2]
Physicochemical and Structural Data
A summary of the key computed and experimental properties for this compound is presented below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂ | PubChem[4] |
| Molecular Weight | 194.23 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 459836-89-6 | PubChem[4] |
| Canonical SMILES | COCCNCC(=O)C1=CC=CC=C1N | PubChem[4] |
| InChI Key | NOIFBUUFNRHQDC-UHFFFAOYSA-N | PubChem[4] |
| Hydrogen Bond Donors | 2 | PubChem[4] |
| Hydrogen Bond Acceptors | 4 | PubChem[4] |
| Rotatable Bond Count | 4 | PubChem[4] |
| Predicted XLogP3 | 0.4 | PubChem[4] |
Synthesis and Mechanistic Considerations
The synthesis of N-substituted 2-aminobenzamides can be achieved through several reliable methods. A highly effective and common approach involves the reaction of isatoic anhydride with the desired amine.[5] This method is advantageous due to the commercial availability of the starting materials and the generally clean reaction profile.
Proposed Synthesis Workflow
The following diagram illustrates a robust two-step synthetic pathway to this compound from isatoic anhydride and 2-methoxyethylamine.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of the title compound from isatoic anhydride. The choice of a polar aprotic solvent like DMF facilitates the dissolution of the starting materials and the reaction progress.
Materials:
-
Isatoic anhydride (1.0 eq)
-
2-Methoxyethylamine (1.1 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add isatoic anhydride (1.0 eq) and anhydrous DMF.
-
Reagent Addition: While stirring, add 2-methoxyethylamine (1.1 eq) to the suspension at room temperature. The slight excess of the amine ensures the complete consumption of the limiting reagent, isatoic anhydride.
-
Reaction: Heat the mixture to 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mechanism involves the nucleophilic attack of the amine on the carbonyl group of the anhydride, leading to ring-opening, followed by spontaneous decarboxylation to yield the final 2-aminobenzamide product.[5]
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to remove any unreacted acidic starting material, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminobenzamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.
Histone Deacetylase (HDAC) Inhibition
Many 2-aminobenzamide derivatives are potent inhibitors of histone deacetylases (HDACs), a class of enzymes that are crucial in the epigenetic regulation of gene expression.[2] Dysregulation of HDACs is a known factor in many cancers, making HDAC inhibitors a significant area of oncology research.[2] The 2-aminobenzamide group acts as an effective zinc-binding moiety, chelating the Zn²⁺ ion in the HDAC active site, which is critical for its inhibitory action.[6][7] The N-(2-methoxyethyl) side chain of the title compound can be explored for its role in modulating solubility and interacting with the outer rim of the enzyme's active site, potentially influencing isoform selectivity.
Antithrombotic and Anticoagulant Potential
Recent studies have highlighted novel 2-aminobenzamide derivatives as potential orally active antithrombotic agents.[3] These compounds have been investigated as inhibitors of Factor Xa (fXa), a key enzyme in the coagulation cascade. The synthesis of a library of derivatives based on the 2-aminobenzamide scaffold, including variations at the amide nitrogen similar to the N-(2-methoxyethyl) group, could lead to the discovery of new and safer anticoagulants that may not have the bleeding side effects of traditional therapies.[3]
Versatile Synthetic Intermediate
Beyond its own potential bioactivity, this compound is an excellent starting material for the synthesis of more complex heterocyclic systems. The 2-aminobenzamide structure is a key precursor for creating quinazolinones, a class of fused heterocycles with broad pharmacological importance, including anticancer and anti-inflammatory properties.[8]
Safety and Handling
GHS Hazard Statements for this compound: [4]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H332: Harmful if inhaled.
Handling Recommendations:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[9][10]
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10]
-
In case of accidental contact, follow standard first-aid procedures and seek medical attention if necessary.[9]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a molecule of significant interest for chemical and pharmaceutical research. Its straightforward synthesis and the proven therapeutic potential of its structural class make it a valuable building block for drug discovery. The insights provided in this guide aim to equip researchers with the foundational knowledge required to explore the full potential of this compound, from laboratory synthesis to its application in developing next-generation therapeutics. The versatility of the 2-aminobenzamide scaffold ensures its continued relevance in the ongoing search for novel and effective medicines.[1]
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A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. (2025). National Institutes of Health. [Link]
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Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. National Institutes of Health. [Link]
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Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors. PubMed. [Link]
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Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]
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O-aminobenzamide: An increasingly popular privileged scaffold in drug discovery. Elsevier. [Link]
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Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. ResearchGate. [Link]
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An In-depth Technical Guide to the Synthesis of 2-amino-N-(2-methoxyethyl)benzamide and its Core Precursors
This technical guide provides a comprehensive overview of the synthetic precursors for 2-amino-N-(2-methoxyethyl)benzamide, a compound of interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field, offering in-depth insights into the selection of precursors, reaction mechanisms, and detailed, field-proven synthetic protocols.
Introduction
This compound is a derivative of anthranilamide, a versatile scaffold in the synthesis of biologically active molecules. The strategic incorporation of a 2-methoxyethyl group on the amide nitrogen can significantly influence the compound's physicochemical properties, such as solubility and membrane permeability, making it an attractive moiety in drug design. The primary and most efficient synthetic route to this class of compounds involves the reaction of two key precursors: isatoic anhydride and 2-methoxyethylamine . This guide will delve into the synthesis and properties of these precursors, followed by a detailed methodology for their condensation to yield the target molecule.
Core Precursors: Synthesis and Properties
The successful synthesis of this compound is predicated on the availability and purity of its foundational precursors. This section details the synthesis and key characteristics of isatoic anhydride and 2-methoxyethylamine.
Isatoic Anhydride (2H-3,1-Benzoxazine-2,4(1H)-dione)
Isatoic anhydride is a versatile cyclic compound that serves as a stable and efficient precursor for a wide range of 2-aminobenzamide derivatives. Its utility stems from its reactivity towards nucleophiles, which proceeds via a ring-opening mechanism with the concomitant loss of carbon dioxide.
Synthesis of Isatoic Anhydride:
The most common laboratory and industrial synthesis of isatoic anhydride involves the reaction of anthranilic acid with phosgene or a phosgene equivalent.[1]
-
Reaction: Anthranilic acid + Phosgene → Isatoic anhydride + 2HCl
-
Rationale: Phosgene acts as a carbonylating agent, effectively cyclizing anthranilic acid. The reaction is typically carried out in an acidic aqueous solution to form the hydrochloride salt of anthranilic acid, which then reacts with phosgene.[2]
An alternative, more recent method involves the carbonylation of o-iodoanilines catalyzed by palladium.[3] Another patented process describes the synthesis from phthalic anhydride and urea, which avoids the use of highly toxic phosgene.[4]
Physical and Chemical Properties of Isatoic Anhydride:
| Property | Value | Reference |
| Molecular Formula | C₈H₅NO₃ | [1] |
| Molar Mass | 163.13 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 243 °C (decomposes) | [1] |
2-Methoxyethylamine
2-Methoxyethylamine is a primary amine that readily participates in nucleophilic reactions. Its methoxy group can influence the pharmacokinetic profile of the final drug candidate.
Synthesis of 2-Methoxyethylamine:
Several synthetic routes to 2-methoxyethylamine have been reported:
-
From Ethylene Glycol Monomethyl Ether: This industrial method involves the high-temperature dehydration of ethylene glycol monomethyl ether with ammonia over a catalyst, such as nickel or alumina. However, this method often suffers from low yields (6-17%).[5][6]
-
From Ethanolamine: A more recent and higher-yielding method starts with the inexpensive ethanolamine. The process involves azeotropic dehydration with benzaldehyde to form an aldimine, followed by methylation under alkaline conditions, deprotection, and distillation to afford high-purity 2-methoxyethylamine.[5][7]
Physical and Chemical Properties of 2-Methoxyethylamine:
| Property | Value | Reference |
| Molecular Formula | C₃H₉NO | [3] |
| Molar Mass | 75.11 g/mol | [3] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 95 °C | [3] |
| Density | 0.87 g/cm³ at 20 °C | [3] |
Synthesis of this compound
The core of this synthesis is the nucleophilic acyl substitution reaction between isatoic anhydride and 2-methoxyethylamine. This reaction is a well-established method for the preparation of 2-aminobenzamide derivatives.[8][9]
Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism. The primary amine (2-methoxyethylamine) acts as the nucleophile, attacking one of the carbonyl carbons of the isatoic anhydride ring. This is followed by the opening of the anhydride ring and subsequent decarboxylation to yield the final 2-aminobenzamide product.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is a generalized procedure based on established methods for the synthesis of similar 2-aminobenzamide derivatives. Optimization may be required to achieve the highest yield and purity.
Materials:
-
Isatoic anhydride (1.0 equivalent)
-
2-Methoxyethylamine (1.1 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride in a minimal amount of anhydrous DMF.
-
Addition of Amine: To the stirred solution, add 2-methoxyethylamine dropwise at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the isatoic anhydride spot and the appearance of the product spot.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to remove any unreacted acidic starting material or byproducts, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
Synthetic Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Potential Side Products and Mitigation
The primary side reaction in the amidation of isatoic anhydride is the formation of a 2-ureidobenzoic acid derivative, which can occur if the intermediate carbamic acid does not decarboxylate efficiently. Self-condensation of isatoic anhydride is also a possibility under certain conditions.[9] Using a slight excess of the amine and ensuring the reaction goes to completion can help minimize these side products. Purification by column chromatography is generally effective in removing these impurities.
Characterization of this compound
While specific experimental data for this compound (CAS 459836-89-6) is not widely available in the surveyed literature, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
Predicted Spectroscopic Data:
-
¹H NMR:
-
Aromatic protons: ~6.5-7.5 ppm (multiplets)
-
Amine (-NH₂) protons: ~4.0-5.0 ppm (broad singlet)
-
Amide (-NH-) proton: ~8.0-8.5 ppm (triplet, coupling to adjacent CH₂)
-
Methoxy (-OCH₃) protons: ~3.3 ppm (singlet)
-
Methylene (-CH₂-) protons adjacent to amide nitrogen and methoxy group: ~3.4-3.6 ppm (multiplets)
-
-
¹³C NMR:
-
Carbonyl carbon: ~168-170 ppm
-
Aromatic carbons: ~115-150 ppm
-
Methoxy carbon: ~59 ppm
-
Methylene carbons: ~40-70 ppm
-
-
IR Spectroscopy:
-
Mass Spectrometry (EI):
Conclusion
The synthesis of this compound is a straightforward process for researchers familiar with standard organic synthesis techniques. The key to a successful synthesis lies in the use of high-purity precursors, isatoic anhydride and 2-methoxyethylamine, and careful control of reaction conditions to minimize side product formation. This guide provides a robust framework for the preparation and purification of this valuable research compound, empowering scientists in their drug discovery and development endeavors.
References
- Bentley, P. H. (1994). Isatoic Anhydride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
-
Isatoic anhydride. (n.d.). Wikipedia. Retrieved from [Link]
- Dandia, A., Singh, R., & Khaturia, S. (2005). A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone. Combinatorial Chemistry & High Throughput Screening, 8(5), 415-419.
-
2-Amino-N-methylbenzamide. (n.d.). NIST WebBook. Retrieved from [Link]
- CN104402840B. (2015). Synthesis process of isatoic anhydride.
- Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 18(11), 1427-1435.
- CN109678734B. (2020). Method for preparing 2-methoxy ethylamine by directly catalyzing and aminating ethylene glycol monomethyl ether.
- Zaytsev, V. P., Sorokina, E. A., Kvyatkovskaya, E. A., Toze, F. A. A., Mhaldar, S. N., Dorovatovskii, P. V., & Khrustalev, V. N. (2018). Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one.
-
2-Amino-N-methylbenzamide IR Spectrum. (n.d.). NIST WebBook. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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The Emerging Potential of 2-amino-N-(2-methoxyethyl)benzamide in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Promise of a Versatile Scaffold
In the landscape of modern drug discovery, the identification of novel molecular scaffolds with the potential for broad therapeutic applicability is a cornerstone of innovation. The 2-aminobenzamide core, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with diverse biological activities. This guide focuses on a specific, yet underexplored, derivative: 2-amino-N-(2-methoxyethyl)benzamide . We will delve into its synthetic accessibility, physicochemical properties, and, most importantly, its latent potential in various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, providing a technical foundation and actionable insights to stimulate further investigation into this promising molecule.
Foundational Chemistry and Physicochemical Profile
This compound is a small molecule characterized by an anthranilamide core functionalized with a 2-methoxyethyl group on the amide nitrogen. This unique combination of a primary aromatic amine, an amide linkage, and an ether moiety imparts a specific set of physicochemical properties that are advantageous for drug design.
Molecular Structure and Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C10H14N2O2 | PubChem[1] |
| Molecular Weight | 194.23 g/mol | PubChem[1] |
| CAS Number | 459836-89-6 | PubChem[1] |
| Predicted XLogP3 | 0.4 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
The low predicted octanol-water partition coefficient (XLogP3) suggests good aqueous solubility, a desirable trait for bioavailability. The presence of both hydrogen bond donors (the primary amine and amide N-H) and multiple acceptors (the amide carbonyl, the ether oxygen, and the amine nitrogen) indicates the potential for specific and varied interactions with biological targets.
Synthesis Strategy: A Proposed Route
While specific literature on the synthesis of this compound is not abundant, a robust and straightforward synthetic route can be proposed based on established amide coupling reactions.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of isatoic anhydride (1 equivalent) in a suitable aprotic solvent (e.g., DMF or acetonitrile) at room temperature, add 2-methoxyethylamine (1.1 equivalents) dropwise.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
This one-pot reaction is efficient and avoids the use of harsh reagents, making it an attractive method for generating the core scaffold in sufficient quantities for initial screening and derivatization.
Potential Therapeutic Applications: A Landscape of Opportunity
The 2-aminobenzamide scaffold is a versatile pharmacophore present in a range of clinically approved drugs and investigational agents. By examining the biological activities of structurally related compounds, we can extrapolate potential applications for this compound.
Oncology: Targeting Histone Deacetylases (HDACs) and P-glycoprotein (P-gp)
2.1.1. Histone Deacetylase (HDAC) Inhibition:
The benzamide group is a known zinc-binding motif found in several HDAC inhibitors.[2] These enzymes play a crucial role in epigenetic regulation, and their dysregulation is a hallmark of many cancers. The 2-amino group of our core molecule can serve as a key interaction point with the catalytic pocket of HDACs, while the N-(2-methoxyethyl) side chain can be modified to enhance isoform selectivity and potency.
Proposed Research Workflow for HDAC Inhibition:
Caption: A workflow for evaluating this compound as an HDAC inhibitor.
2.1.2. P-glycoprotein (P-gp) Modulation:
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[3][4] Several 2-aminobenzamide derivatives have been identified as potent P-gp inhibitors, suggesting that our core molecule could be a starting point for developing agents that reverse MDR.[3][4][5]
Neurodegenerative and Analgesic Applications
The 2-aminobenzamide scaffold has been explored for its analgesic properties.[6] Furthermore, related benzamides have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's disease.[7] The N-(2-methoxyethyl) side chain could be tailored to optimize blood-brain barrier penetration and target engagement within the central nervous system.
Anti-inflammatory and Metabolic Disorders
Recent studies have highlighted the potential of benzamide analogs in managing inflammatory conditions and metabolic diseases. For instance, novel benzamides have been developed as agents that protect pancreatic β-cells from endoplasmic reticulum stress, a key factor in the development of diabetes.[8] Additionally, derivatives of 2-amino-N-phenethylbenzamides have shown promise in treating irritable bowel syndrome by modulating inflammatory pathways.[9] These findings open up exciting avenues for exploring the anti-inflammatory and metabolic regulatory potential of this compound.
Future Directions and Conclusion
This compound represents a largely untapped resource in medicinal chemistry. Its straightforward synthesis and favorable physicochemical properties make it an excellent starting point for the development of novel therapeutics.
Logical Progression for a Drug Discovery Program:
Caption: A logical flow for a drug discovery program centered on the target molecule.
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Structure-analgesic activity relationships in a set of 2-aminobenzamide derivatives. Il Farmaco, Edizione Scientifica.
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This compound | C10H14N2O2 | CID 15943054 - PubChem.
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An In-depth Technical Guide to N-(2-aminoethyl)-2-methoxybenzamide: Properties, Synthesis, and Research Prospects - Benchchem.
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N-(2-methoxyethyl)-2-{[(2-nitrophenyl)acetyl]amino}benzamide - Smolecule.
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Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. | Semantic Scholar.
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Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - NIH.
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Structure-activity Relationship Study of Novel 2-aminobenzofuran Derivatives as P-glycoprotein Inhibitors - PubMed.
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI.
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Synthesis of 2‐aminobenzamide under various conditions[a] - ResearchGate.
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Synthesis of Benzamide - YouTube.
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - ResearchGate.
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Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress - PubMed.
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2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PMC.
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Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PubMed Central.
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The Versatile Scaffold of 2-amino-N-(2-methoxyethyl)benzamide: A Technical Guide to its Application in Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The 2-amino-N-(2-methoxyethyl)benzamide core represents one such versatile scaffold, offering a unique combination of structural features conducive to the development of targeted therapeutics. This in-depth technical guide provides a comprehensive overview of the this compound scaffold, its synthesis, and its burgeoning role in the discovery of novel therapeutic agents, with a particular focus on its application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.
The inherent characteristics of the this compound scaffold, including its hydrogen bonding capabilities, conformational flexibility, and synthetic tractability, make it an attractive starting point for the design of potent and selective modulators of various biological pathways. The ortho-amino group can participate in crucial hydrogen bonding interactions with target proteins, while the N-(2-methoxyethyl) side chain can influence solubility and provide a vector for further structural modifications to fine-tune pharmacokinetic and pharmacodynamic properties.
This guide will delve into the synthetic routes for accessing this core and its derivatives, detail the experimental protocols for their biological evaluation, and explore the structure-activity relationships (SAR) that govern their therapeutic potential. By providing a blend of theoretical insights and practical methodologies, this document aims to empower researchers, scientists, and drug development professionals to leverage the this compound scaffold in their quest for next-generation medicines.
I. Synthetic Strategies for this compound and its Analogs
The efficient and scalable synthesis of the this compound core and its derivatives is paramount for its successful application in drug discovery programs. Several synthetic routes have been established, with the choice of method often depending on the desired scale, available starting materials, and the nature of the substitutions on the aromatic ring.
Synthesis from Isatoic Anhydride
A common and efficient method for the synthesis of N-substituted 2-aminobenzamides involves the reaction of isatoic anhydride with the corresponding amine. This one-pot reaction proceeds via nucleophilic attack of the amine on the carbonyl group of the anhydride, followed by ring-opening and subsequent decarboxylation to yield the desired 2-aminobenzamide.
Experimental Protocol: Synthesis of this compound from Isatoic Anhydride
-
Materials:
-
Isatoic anhydride
-
2-methoxyethylamine
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Standard laboratory glassware and heating apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve isatoic anhydride (1.0 equivalent) in a minimal amount of DMF.
-
To the stirred solution, add 2-methoxyethylamine (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, with the evolution of carbon dioxide ceasing.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure compound.
-
Caption: Synthesis of this compound from isatoic anhydride.
Synthesis via Reduction of a Nitro Precursor
An alternative and versatile approach involves the reduction of a 2-nitrobenzamide precursor. This method allows for a wider range of substituents on the aromatic ring to be introduced prior to the formation of the crucial ortho-amino group.
Experimental Protocol: Synthesis via Nitro Reduction
-
Step 1: Amide Formation
-
Convert 2-nitrobenzoic acid to its corresponding acid chloride using a standard chlorinating agent (e.g., thionyl chloride or oxalyl chloride).
-
React the 2-nitrobenzoyl chloride with 2-methoxyethylamine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane to form N-(2-methoxyethyl)-2-nitrobenzamide.
-
-
Step 2: Nitro Group Reduction
-
Dissolve the N-(2-methoxyethyl)-2-nitrobenzamide in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).
-
Perform the reduction of the nitro group to an amine. Common methods include:
-
Catalytic Hydrogenation: Using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Chemical Reduction: Using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid.
-
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, filter off the catalyst (if used) and remove the solvent under reduced pressure.
-
Work up the reaction mixture appropriately based on the reducing agent used (e.g., neutralization and extraction) to isolate the final product, this compound.
-
Caption: General scheme for the synthesis of this compound via nitro group reduction.
II. Application in PARP Inhibitor Discovery
The 2-aminobenzamide moiety is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerases (PARPs), a family of enzymes critical for DNA repair.[1] PARP inhibitors have emerged as a significant class of anti-cancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2] The mechanism of action of these inhibitors is based on the concept of synthetic lethality, where the inhibition of a key DNA repair pathway (PARP-mediated single-strand break repair) in cells that already have a defect in another repair pathway (homologous recombination for double-strand breaks) leads to cell death.[3]
The this compound scaffold provides a promising foundation for the design of novel PARP inhibitors. The benzamide portion mimics the nicotinamide moiety of the PARP substrate NAD+, enabling competitive binding to the enzyme's active site.[4]
Mechanism of PARP Inhibition
PARP enzymes, particularly PARP1 and PARP2, are activated by DNA single-strand breaks (SSBs). Upon activation, they catalyze the transfer of ADP-ribose units from NAD+ to themselves and other nuclear proteins, forming poly(ADP-ribose) (PAR) chains. These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage.
Benzamide-based inhibitors, including those derived from the this compound scaffold, function by competing with NAD+ for the catalytic domain of PARP.[1] This competitive inhibition prevents the synthesis of PAR chains, thereby stalling the DNA repair process.
A crucial aspect of the efficacy of many PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of the break. This PARP-DNA complex is itself a cytotoxic lesion that can lead to the collapse of replication forks and the formation of double-strand breaks, which are particularly lethal to cancer cells with deficient homologous recombination.
Caption: Mechanism of PARP inhibition and trapping by 2-aminobenzamide derivatives.
III. Biological Evaluation of this compound Derivatives
A robust biological evaluation cascade is essential to characterize the potency, selectivity, and cellular effects of novel compounds derived from the this compound scaffold.
Enzymatic Assays for PARP Inhibition
The primary assessment of a potential PARP inhibitor is its ability to inhibit the enzymatic activity of PARP1 and PARP2.
Experimental Protocol: Homogeneous PARP Activity Assay (e.g., using a commercial kit)
-
Principle: This assay measures the amount of poly(ADP-ribose) produced by the PARP enzyme. Inhibition of PARP activity results in a decrease in the signal.
-
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone proteins (as a substrate for PARPylation)
-
Biotinylated NAD+
-
Streptavidin-conjugated horseradish peroxidase (HRP)
-
HRP substrate (e.g., TMB)
-
Assay buffer and stop solution
-
Microplate reader
-
-
Procedure:
-
Coat a 96-well plate with histone proteins.
-
Add the test compounds (derivatives of this compound) at various concentrations.
-
Add the PARP enzyme and biotinylated NAD+ to initiate the reaction.
-
Incubate the plate to allow for the PARP-catalyzed PARylation of histones.
-
Stop the reaction and wash the plate to remove unbound reagents.
-
Add streptavidin-HRP, which will bind to the biotinylated PAR chains.
-
Wash the plate again and add the HRP substrate.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the PARP activity by 50%.
-
Cell-Based Assays
Cell-based assays are crucial for determining the cellular potency and mechanism of action of the compounds in a more physiologically relevant context.
Experimental Protocol: PARP Trapping Assay in Cells
-
Principle: This assay quantifies the amount of PARP enzyme that is trapped on the chromatin in cells treated with a PARP inhibitor.
-
Materials:
-
Cancer cell line of interest (e.g., a BRCA-deficient cell line)
-
Test compounds
-
Cell lysis buffer and subcellular fractionation kit
-
Antibodies against PARP1 and a loading control (e.g., histone H3)
-
Western blotting reagents and equipment
-
-
Procedure:
-
Seed the cancer cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds for a defined period.
-
Lyse the cells and perform subcellular fractionation to separate the chromatin-bound proteins from the soluble proteins.
-
Run the protein lysates on an SDS-PAGE gel and transfer them to a membrane for Western blotting.
-
Probe the membrane with primary antibodies against PARP1 and the loading control.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Quantify the band intensities to determine the amount of PARP1 in the chromatin fraction relative to the loading control. An increase in chromatin-bound PARP1 indicates PARP trapping.
-
Caption: A typical workflow for the biological evaluation of novel PARP inhibitors.
IV. Structure-Activity Relationship (SAR) Insights
The systematic modification of the this compound scaffold allows for the exploration of the structure-activity relationship (SAR) to identify key structural features that contribute to potent and selective PARP inhibition.
Key Pharmacophoric Features:
-
2-Aminobenzamide Core: The ortho-amino group and the amide functionality are crucial for binding to the nicotinamide-binding pocket of PARP. The amide nitrogen and carbonyl oxygen can form key hydrogen bonds with conserved amino acid residues in the active site.
-
N-(2-methoxyethyl) Side Chain: This moiety can influence the compound's physicochemical properties, such as solubility and cell permeability. Modifications to this side chain can be explored to optimize these properties and potentially introduce additional interactions with the enzyme. For instance, replacing the methoxyethyl group with other functionalities can impact the compound's steric and electronic profile, thereby affecting its biological activity.
-
Substitutions on the Benzene Ring: The aromatic ring provides a platform for introducing various substituents to enhance potency and selectivity. Electron-donating or electron-withdrawing groups at different positions can modulate the electronic properties of the benzamide core and introduce new interactions with the target protein.
Quantitative SAR Data (Hypothetical Example):
| Compound | R1 | R2 | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cell Viability (BRCA1-/-) IC50 (nM) |
| Scaffold | H | H | >1000 | >1000 | >1000 |
| Derivative 1 | F | H | 150 | 250 | 500 |
| Derivative 2 | H | OCH3 | 80 | 120 | 300 |
| Derivative 3 | F | OCH3 | 25 | 40 | 100 |
This table presents hypothetical data to illustrate the type of quantitative information generated in an SAR study.
V. Conclusion and Future Directions
The this compound scaffold has demonstrated significant promise as a versatile starting point for the discovery of novel therapeutic agents, particularly in the realm of PARP inhibition for cancer therapy. Its synthetic accessibility, coupled with the presence of key pharmacophoric features, makes it an attractive core for medicinal chemists.
Future research in this area should focus on:
-
Elucidation of Specific SAR: A more detailed exploration of the impact of various substituents on the benzene ring and the N-alkyl side chain to enhance potency and selectivity for different PARP isoforms.
-
Exploration of Other Therapeutic Targets: Given its structural features, this scaffold could be investigated for its activity against other enzyme families, such as kinases or histone deacetylases.
-
Optimization of ADME Properties: Further medicinal chemistry efforts to improve the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds derived from this scaffold to enhance their drug-like characteristics.
By continuing to build upon the foundational knowledge of the this compound scaffold, the scientific community can unlock its full potential in the development of innovative and effective medicines for a range of diseases.
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An In-Depth Technical Guide to the Stability and Storage of 2-amino-N-(2-methoxyethyl)benzamide
This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 2-amino-N-(2-methoxyethyl)benzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with field-proven methodologies to ensure the integrity of this compound in a laboratory setting. We will explore its intrinsic chemical properties, potential degradation pathways, and robust protocols for stability assessment, all grounded in authoritative scientific literature and regulatory guidelines.
Introduction: The Criticality of Stability
This compound is a benzamide derivative with potential applications in medicinal chemistry and organic synthesis.[1] The presence of an ortho-amino group and an N-substituted methoxyethyl moiety suggests its potential for forming specific molecular interactions, making it a compound of interest for further research.[1] As with any chemical entity destined for research or pharmaceutical development, understanding its stability profile is paramount. Chemical degradation can lead to a loss of potency, the formation of unknown impurities, and potentially toxic byproducts, thereby compromising experimental results and patient safety.[2][3] This guide serves to provide a robust framework for handling and storing this compound to maintain its purity and integrity.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior under various conditions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [4] |
| Molecular Weight | 194.23 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 459836-89-6 | [4] |
| Appearance | Assumed to be a solid at room temperature | General knowledge |
| Melting Point | Not specified in readily available literature | |
| Solubility | The N-substituted 2-methoxyethyl group may enhance solubility in polar solvents. | [1] |
Predicted Degradation Pathways
While specific degradation studies on this compound are not publicly available, we can infer its likely degradation pathways based on the functional groups present: a primary aromatic amine, a secondary amide, and an ether linkage.
Hydrolytic Degradation
The amide bond is susceptible to hydrolysis under both acidic and basic conditions.[5][6]
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the amide bond can be cleaved to yield 2-aminobenzoic acid and 2-methoxyethan-1-amine.[6][7] The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5]
-
Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can directly attack the carbonyl carbon of the amide, leading to the formation of the carboxylate salt (2-aminobenzoate) and 2-methoxyethan-1-amine.[6]
Caption: Predicted Hydrolytic Degradation Pathways.
Oxidative Degradation
The primary aromatic amine group is susceptible to oxidation, which can lead to the formation of colored impurities.[8][9] Common laboratory oxidants like hydrogen peroxide or atmospheric oxygen can initiate these reactions. Potential oxidation products could include nitroso, nitro, and various polymeric species. The ether linkage is generally more stable to oxidation but can be cleaved under harsh conditions.
Caption: Potential Oxidative Degradation of the Aromatic Amine.
Photodegradation
Aromatic amines are known to be sensitive to light, particularly UV radiation.[10][11] Photodegradation can lead to complex reaction pathways, including oxidation and the formation of free radicals, resulting in discoloration and the generation of a variety of degradation products.
Thermal Degradation
While the provided safety data suggests stability at room temperature, elevated temperatures can promote both hydrolysis and oxidation. In the solid state, high temperatures can lead to melting and subsequent decomposition. The specific thermal degradation pathway for N-alkoxyalkyl amides can be complex.[12]
Recommended Storage and Handling
Based on the predicted degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of this compound:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize the rate of potential hydrolytic, oxidative, and thermal degradation. |
| Light | Store in a light-resistant container (e.g., amber vial). | To prevent photodegradation of the aromatic amine moiety.[10] |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidative degradation from atmospheric oxygen. |
| Moisture | Keep the container tightly sealed to prevent moisture ingress. | To prevent hydrolysis of the amide bond. |
Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound, a forced degradation study should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2).[13][14] This involves subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.
Forced Degradation (Stress Testing) Protocol
The objective of this study is to induce approximately 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is stability-indicating.
Caption: Workflow for Forced Degradation Studies.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60 °C for a specified time.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature, protected from light, for a specified time.
-
Withdraw aliquots at various time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a vial and heat it in an oven at a high temperature (e.g., 80 °C).
-
At specified time points, dissolve a portion of the solid in the solvent and dilute for analysis.
-
-
Photostability Testing:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[15]
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both samples after the exposure period.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. It must be able to separate the parent compound from its degradation products and any impurities.
Proposed HPLC Method Parameters:
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | PDA detector, monitoring at the λmax of the parent compound and also scanning for impurities. |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Method Validation:
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[16][17][18] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through the forced degradation study.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. This guide has outlined its key physicochemical properties, predicted its most probable degradation pathways—hydrolysis, oxidation, and photodegradation—and provided robust recommendations for its storage and handling. Furthermore, detailed experimental protocols for conducting forced degradation studies and developing a validated, stability-indicating HPLC method have been presented, all in accordance with established ICH guidelines. By adhering to these principles and methodologies, researchers and scientists can ensure the integrity and reliability of this compound throughout its lifecycle.
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][17]
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ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
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- 20. qbdgroup.com [qbdgroup.com]
Methodological & Application
Synthesis Protocol for 2-amino-N-(2-methoxyethyl)benzamide: An In-Depth Technical Guide
This comprehensive guide details the synthesis, purification, and characterization of 2-amino-N-(2-methoxyethyl)benzamide, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the underlying scientific principles and practical insights to ensure a successful and safe synthesis.
Introduction
This compound belongs to the class of N-substituted 2-aminobenzamides, a scaffold of significant interest in pharmaceutical research. The presence of the primary amino group and the N-alkoxyethyl substituent offers multiple points for further chemical modification, making it a versatile precursor for the synthesis of a diverse range of more complex molecules, including heterocyclic compounds with potential biological activity. The methoxyethyl side chain can also impart favorable pharmacokinetic properties, such as improved solubility.
This guide will focus on a robust and widely applicable synthetic route commencing from isatoic anhydride and 2-methoxyethylamine. This method is favored for its operational simplicity and the ready availability of the starting materials.
Physicochemical Properties and Safety Information
A thorough understanding of the chemical and physical properties of all reagents and the final product is paramount for both successful synthesis and laboratory safety.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Hazards |
| This compound | C₁₀H₁₄N₂O₂ | 194.23 | 459836-89-6 | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation.[1][2] |
| Isatoic Anhydride | C₈H₅NO₃ | 163.13 | 118-48-9 | Irritating to eyes, respiratory system, and skin. |
| 2-Methoxyethylamine | C₃H₉NO | 75.11 | 109-85-3 | Highly flammable liquid and vapor. Causes severe skin burns and eye damage. |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Flammable liquid and vapor. Harmful if inhaled or in contact with skin. Causes serious eye irritation. Suspected of damaging fertility or the unborn child. |
Reaction Scheme and Mechanism
The synthesis proceeds via the nucleophilic acyl substitution reaction between isatoic anhydride and 2-methoxyethylamine. The amine attacks one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring and the formation of an unstable carbamic acid intermediate. This intermediate readily decarboxylates to yield the desired this compound.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on established methods for the synthesis of N-substituted 2-aminobenzamides from isatoic anhydride.[1]
Materials and Reagents:
-
Isatoic anhydride (1.0 eq)
-
2-Methoxyethylamine (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isatoic anhydride (1.0 eq) in a minimal amount of anhydrous dimethylformamide (DMF).
-
Addition of Amine: To the stirred solution, add 2-methoxyethylamine (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (isatoic anhydride) is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted starting materials and acidic byproducts.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Characterization
Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum
(400 MHz, CDCl₃, δ in ppm)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | dd | 1H | Ar-H |
| ~7.15 | dt | 1H | Ar-H |
| ~6.70 | d | 1H | Ar-H |
| ~6.60 | t | 1H | Ar-H |
| ~6.50 | br s | 1H | -NH- (amide) |
| ~5.50 | br s | 2H | -NH₂ (amino) |
| ~3.60 | t | 2H | -CH₂-N- |
| ~3.50 | t | 2H | -CH₂-O- |
| ~3.35 | s | 3H | -OCH₃ |
Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum
(100 MHz, CDCl₃, δ in ppm)
| Chemical Shift (ppm) | Assignment |
| ~169.0 | C=O (amide) |
| ~150.0 | C-NH₂ |
| ~132.5 | Ar-CH |
| ~128.5 | Ar-C |
| ~117.0 | Ar-CH |
| ~116.0 | Ar-CH |
| ~115.0 | Ar-CH |
| ~71.0 | -CH₂-O- |
| ~59.0 | -OCH₃ |
| ~40.0 | -CH₂-N- |
Expected FT-IR (Fourier-Transform Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3450-3300 | N-H stretching (primary amine) |
| 3300-3250 | N-H stretching (secondary amide) |
| 1640-1620 | C=O stretching (amide I) |
| 1580-1560 | N-H bending (amide II) |
| 1250-1000 | C-O stretching (ether) |
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z = 194.11
-
[M+H]⁺: m/z = 195.12
Conclusion
This guide provides a comprehensive and practical protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can confidently prepare this valuable chemical intermediate for their drug discovery and development programs. The provided characterization data, while predicted, serves as a useful reference for the analysis of the final product.
References
-
MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]
-
PubChem. This compound. [Link]
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detailed experimental procedure for N-alkoxyalkyl benzamide synthesis
An Application Note and Protocol for the Synthesis of N-Alkoxyalkyl Benzamides
Authored by: Gemini, Senior Application Scientist
Abstract
N-alkoxyalkyl benzamides are pivotal structural motifs in medicinal chemistry and materials science. Their synthesis is a key step in the development of various fine chemicals and pharmaceutical intermediates. This document provides a detailed guide for researchers, outlining two robust and mechanistically distinct protocols for the synthesis of N-alkoxyalkyl benzamides: a modern catalytic approach utilizing the "borrowing hydrogen" methodology and a classic method proceeding through an N-acyliminium ion intermediate. The causality behind experimental choices, detailed step-by-step protocols, and characterization guidelines are provided to ensure scientific integrity and reproducibility.
Introduction: The Significance of N-Alkoxyalkyl Benzamides
The amide bond is a cornerstone of chemical and biological structures.[1] Modifying the amide nitrogen by introducing an alkoxyalkyl substituent significantly alters the molecule's steric and electronic properties, including its lipophilicity, hydrogen bonding capability, and metabolic stability. These modifications are crucial in drug design and materials science. N-alkoxyalkyl amides, particularly N-(alkoxymethyl) amides, serve as key intermediates and protected forms of amides in organic synthesis. For instance, the N-(methoxymethyl) group is a common protecting group for amides.
This guide details two primary synthetic strategies, providing researchers with both a green, catalytic option and a versatile, traditional method.
Methodology I: Catalytic N-Alkylation of Benzamides with Alcohols
This modern approach leverages a transition-metal-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" strategy. It offers high atom economy and avoids the use of stoichiometric activating agents or leaving groups, with water often being the only byproduct.[1][2]
Principle and Mechanistic Insight
The reaction proceeds through a catalytic cycle initiated by the dehydrogenation of an alcohol to form an aldehyde.[1] This highly reactive aldehyde then undergoes condensation with the benzamide to form an N-acyl enamine or N-acyl imine intermediate. This intermediate is subsequently hydrogenated by the metal-hydride species formed in the initial step, regenerating the catalyst and yielding the final N-alkoxyalkyl benzamide product.[1]
A highly dispersed cobalt nanoparticle catalyst supported on carbon has proven effective for this transformation.[1] The mechanism, which involves the base-promoted dehydrogenation of the alcohol on the catalyst surface, is the rate-determining step.[1]
Diagram of Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for N-alkylation of benzamides.
Detailed Experimental Protocol: Cobalt-Catalyzed N-Alkylation
This protocol is adapted from the work of Jagadeesh, Beller, et al.[1]
Materials:
-
Benzamide (1.0 equiv.)
-
Benzyl alcohol (1.1 equiv.)
-
Cobalt Nanoparticle Catalyst (e.g., Co-L5@C-800, ~60 mg for 0.5 mmol scale)[1]
-
Potassium Hydroxide (KOH) (0.6 equiv.)
-
Toluene (Anhydrous)
-
Argon (or Nitrogen) atmosphere
Procedure:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add benzamide (0.5 mmol, 1.0 equiv.), the cobalt catalyst (60 mg), and KOH (0.3 mmol, 0.6 equiv.).
-
Inert Atmosphere: Seal the tube and purge with argon for 5-10 minutes.
-
Reagent Addition: Add anhydrous toluene (3 mL) and benzyl alcohol (0.55 mmol, 1.1 equiv.) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 130 °C. Stir the reaction mixture for 24 hours.
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Data Presentation: Substrate Scope
The cobalt-catalyzed system demonstrates broad applicability.[1]
| Benzamide Derivative | Alcohol | Yield (%)[1] |
| Benzamide | Benzyl alcohol | 95 |
| 4-Methylbenzamide | Benzyl alcohol | 94 |
| 4-Methoxybenzamide | Benzyl alcohol | 92 |
| Benzamide | 1-Phenylethanol | 85 |
| Benzamide | Cinnamyl alcohol | 81 |
Methodology II: Synthesis via N-Acyliminium Ion Intermediates
This classic and highly reliable method involves the in situ generation of a highly electrophilic N-acyliminium ion from a stable amide precursor.[3] These transient intermediates are readily trapped by nucleophiles, such as alcohols, to form the desired N-alkoxyalkyl products.[4]
Principle and Mechanistic Insight
N-acyliminium ions are significantly more reactive than simple iminium ions due to the electron-withdrawing effect of the adjacent carbonyl group.[5] They are typically generated under acidic conditions from α-hydroxy or α-alkoxy amides. The precursor, often an N-(hydroxymethyl)benzamide, is formed by the reaction of benzamide with formaldehyde. In the presence of an acid and an alcohol, the hydroxyl group is protonated and eliminated as water, forming the N-acyliminium cation, which is immediately intercepted by the alcohol.[3]
Diagram of Reaction Mechanism
Caption: Formation and trapping of an N-acyliminium ion.
Detailed Experimental Protocol: Acid-Catalyzed Alkoxylation
This is a general procedure for the synthesis of N-(methoxymethyl)benzamide.
Materials:
-
Benzamide (1.0 equiv.)
-
Paraformaldehyde (1.2 equiv.)
-
Methanol (Solvent and Reagent)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic, ~0.05 equiv.)
Procedure:
-
Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, suspend benzamide (10 mmol, 1.0 equiv.) and paraformaldehyde (12 mmol, 1.2 equiv.) in methanol (40 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid (0.5 mmol, 0.05 equiv.) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and stir until the reaction is complete (monitor by TLC, typically 4-8 hours). The initial suspension should become a clear solution.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by distillation under reduced pressure or by silica gel chromatography if necessary.
General Laboratory Workflow
The following diagram outlines the typical sequence of operations in the synthesis and analysis of N-alkoxyalkyl benzamides.
Caption: Standard laboratory workflow for synthesis and analysis.
Product Purification and Characterization
Ensuring the identity and purity of the final compound is a critical step.
Purification
-
Column Chromatography: This is the most common method for purifying amide products. A silica gel stationary phase with an eluent system of increasing polarity (e.g., starting with pure hexane and gradually adding ethyl acetate) is typically effective.
-
Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can yield highly pure crystalline material.
-
Distillation: Low-boiling liquid products can be purified by vacuum distillation.[6]
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the primary tool for structural elucidation.[7]
-
¹H NMR: The key diagnostic signals for an N-alkoxyalkyl benzamide are the protons on the methylene bridge between the nitrogen and the oxygen (-N-CH₂-O-). These typically appear as a singlet or a multiplet in the range of 4.5 - 5.5 ppm. The protons of the alkoxy group (-O-R') will also be present in their characteristic regions.
-
¹³C NMR: The carbon of the -N-CH₂-O- bridge will appear in the range of 65-85 ppm. The amide carbonyl carbon is typically found further downfield, around 165-175 ppm.
-
¹⁵N NMR: While less common, ¹⁵N NMR can be a powerful tool. The nitrogen chemical shift is sensitive to the substitution pattern on the amide.[8]
Troubleshooting and Safety Considerations
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; hydrolysis of starting materials or intermediates.[9] | Ensure anhydrous conditions, especially for Method I. Increase reaction time or temperature moderately. Check catalyst activity. |
| Side Product Formation | Formation of bis-substituted products; self-condensation. | Use a slight excess of the alcohol. For Method II, ensure slow addition of reagents and controlled temperature. |
| Difficult Purification | Product co-elutes with starting material. | Adjust the polarity of the chromatography eluent. Consider derivatization or an alternative purification method like recrystallization. |
Safety:
-
Formaldehyde/Paraformaldehyde: These are toxic and carcinogenic. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Metal Catalysts: Some metal catalysts, particularly nanoparticles, can be pyrophoric. Handle under an inert atmosphere.
-
Solvents and Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals used. Perform a thorough risk assessment before beginning any new procedure.[10]
References
-
Manganese-catalysed methoxymethylation of primary amides. Green Chemistry.
-
A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience.
-
A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. ResearchGate.
-
N-BENZYL-N-METHOXYMETHYL-N-(TRIMETHYLSILYL)METHYLAMINE AS AN AZOMETHINE YLIDE EQUIVALENT. Organic Syntheses.
-
Minimizing side product formation in benzamide synthesis. BenchChem.
-
In situ generation of N-acyliminium ion for synthesis. BenchChem.
-
Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Nature.
-
New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates. MDPI.
-
Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine. Google Patents.
-
A NOVEL SYNTHESIS OF SOME BETTI BASES DERIVATIVES. Journal of Pharmaceutical Negative Results.
-
A Comparative Guide to the Synthesis of N-(hydroxyalkyl)benzamides. BenchChem.
-
Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses.
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate.
-
Process for the preparation of N-alkyl-benzamides. Google Patents.
-
Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. PubMed Central.
-
Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. ARKIVOC.
-
Identifying and minimizing side reactions in benzamide synthesis. BenchChem.
-
Recent advances in the transformation reactions of the Betti base derivatives. PubMed Central.
-
Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives. PubMed Central.
-
Synthesis of a new class of Betti bases by the Mannich-type reaction: efficient, facile, solvent-free and one-pot protocol. ResearchGate.
-
15N NMR spectroscopy of labeled alkoxyamines. PubMed.
-
Benzamide synthesis via oxidative amidation of benzylamines and benzyl... ResearchGate.
-
Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB.
-
NMR-spectroscopic analysis of mixtures: from structure to function. PubMed Central.
-
NMR spectroscopy as a characterization tool enabling biologics formulation development. PubMed.
-
Benzamide(55-21-0) 1H NMR spectrum. ChemicalBook.
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- 1. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. CN104447837A - Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine - Google Patents [patents.google.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. 15N NMR spectroscopy of labeled alkoxyamines. 15N-labeled model compounds for nitroxide-trapping studies in free-radical (Co)polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgsyn.org [orgsyn.org]
purification of 2-amino-N-(2-methoxyethyl)benzamide by recrystallization
Application Note & Protocol
Topic: High-Purity Recovery of 2-amino-N-(2-methoxyethyl)benzamide via Optimized Recrystallization
Abstract
This technical guide provides a comprehensive, first-principles approach to the purification of this compound, a key benzamide derivative, using recrystallization. Moving beyond a simple list of steps, this document elucidates the causal relationships behind solvent selection, procedural execution, and troubleshooting. It is designed for researchers, scientists, and drug development professionals who require not just a method, but a robust and validated protocol for obtaining high-purity material. The protocols herein are structured to be self-validating, incorporating in-process checks to ensure experimental integrity.
Introduction: The Rationale for Recrystallization
This compound is a member of the benzamide class of compounds, which are scaffolds of significant interest in medicinal chemistry and materials science.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent synthetic steps, and introduce confounding variables in biological assays.
Recrystallization is a powerful and economical purification technique for crystalline solids. Its efficacy is based on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. A properly executed recrystallization can dramatically enhance purity, improve crystal morphology, and is scalable from milligrams to kilograms. This guide details a systematic approach to developing a robust recrystallization protocol for this compound.
Physicochemical Profile of this compound
A thorough understanding of the target molecule's properties is the foundation of a logical purification strategy. The structure of this compound features a combination of polar functional groups (primary amine, secondary amide, ether) and a nonpolar aromatic ring, which dictates its solubility behavior.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 459836-89-6 | BenchChem[1] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | PubChem[2] |
| Molecular Weight | 194.23 g/mol | PubChem[1][2] |
| Appearance | White to off-white solid (typical) | Assumed |
| Structural Features | Primary aromatic amine, secondary amide, ether, benzene ring | - |
Note: Experimental data such as a definitive melting point is not widely published, underscoring the importance of empirical purity validation post-recrystallization.
The Core Principle: Solvent Selection Strategy
The success of recrystallization hinges almost entirely on the choice of solvent. The ideal solvent should exhibit a steep solubility curve for the target compound: high solubility at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).
Theoretical Solvent Considerations
Based on the structure of this compound, we can predict its affinity for various solvent classes:
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): The amine and amide groups can participate in hydrogen bonding with these solvents. Structurally similar compounds, like benzamide, show good solubility in lower alcohols like methanol and ethanol.[3][4]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): The carbonyl group of the amide can interact with these solvents. Acetone is often a good solvent for benzamides.[3][4]
-
Nonpolar Solvents (e.g., Hexanes, Toluene): The benzene ring offers some nonpolar character, but the highly polar functional groups will likely render the compound insoluble in purely nonpolar solvents. These are, however, excellent candidates for use as "anti-solvents."
-
Mixed Solvent Systems: A binary system, such as ethanol-water or acetone-hexane, provides a continuously adjustable polarity and is highly effective when no single solvent is ideal.[3][5] The compound is dissolved in a "good" solvent, and a miscible "anti-solvent" is added to induce precipitation.
Protocol: Empirical Solvent Screening
This protocol is essential for identifying the optimal solvent or solvent system.
Objective: To test the solubility of crude this compound in a range of candidate solvents at room temperature and at their boiling points.
Materials:
-
Crude this compound
-
Test tubes (e.g., 13x100 mm)
-
Candidate solvents: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Water, Hexanes
-
Graduated cylinders or pipettes
-
Heat gun or sand bath
Procedure:
-
Place approximately 20-30 mg of the crude material into several separate test tubes.
-
To each tube, add a candidate solvent dropwise (start with ~0.5 mL) at room temperature.
-
Agitate the tube and observe solubility. Record if the solid is soluble, sparingly soluble, or insoluble.
-
If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Be cautious with flammable solvents.
-
Observe solubility at the boiling point. The ideal solvent will dissolve the compound completely only when hot.
-
If the compound dissolves, place the test tube in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. Abundant, well-formed crystals indicate a promising solvent.
-
Summarize observations in a table to make a final selection.
Detailed Recrystallization Workflow
The following diagram and protocol outline the complete, validated workflow for purification.
Caption: General workflow for the purification of this compound.
Protocol: Full-Scale Recrystallization
Based on screening, ethanol or an ethanol/water mixture is often a highly effective system for benzamide derivatives.[3][6] This protocol will assume ethanol is the chosen solvent.
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask (its sloped sides minimize solvent evaporation).
-
Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
On a hot plate in a fume hood, add a small portion of ethanol and begin heating and stirring.
-
Continue to add hot ethanol in small increments until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery, as any excess solvent will retain some product in solution even after cooling.[3]
-
-
Hot Filtration (Perform only if insoluble impurities are visible):
-
Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.
-
Causality: Pre-heating the apparatus prevents premature crystallization of the product on the funnel or filter paper, which would decrease the yield.
-
Pour the hot solution through the filter paper as quickly as possible.
-
Rinse the first flask with a small amount of hot solvent and pass it through the filter to recover any remaining product.
-
-
Crystallization:
-
Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature on the benchtop.
-
Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.
-
Connect the filter flask to a vacuum source.
-
Pour the cold crystal slurry into the Büchner funnel.
-
Use a spatula to transfer any remaining crystals.
-
-
Washing:
-
With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of ice-cold ethanol.
-
Causality: The wash removes any residual mother liquor (which contains dissolved impurities) from the crystal surfaces. The solvent must be cold to minimize re-dissolving the purified product.
-
-
Drying:
-
Allow air to be pulled through the crystals on the funnel for several minutes to partially dry them.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely, or for faster results, dry them in a vacuum oven at a temperature well below the compound's melting point.
-
Validation of Purity
The success of the purification must be confirmed empirically.
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Compare the experimental value to any available literature data. A broad melting range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should ideally show a single spot, whereas the crude material may show multiple impurity spots.
-
Spectroscopic Analysis (¹H NMR): Acquiring a proton NMR spectrum is the most definitive way to confirm the structural integrity of the compound and identify the absence of proton-bearing impurities.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The solution is supersaturated to a point where the compound's solubility is exceeded above its melting point. The cooling process is too rapid. | Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent. Allow the solution to cool much more slowly. Consider a different solvent system.[5] |
| No Crystals Form | Too much solvent was used. The solution is not sufficiently supersaturated. | Gently boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. Add a tiny "seed crystal" from a previous batch, if available. |
| Very Low Recovery | Too much solvent was used during dissolution. The crystals were washed with solvent that was not cold enough. The compound has significant solubility in the solvent even when cold. | Re-evaluate the minimum solvent volume needed. Ensure the wash solvent is ice-cold and used sparingly.[3] Consider a mixed-solvent system where the anti-solvent dramatically reduces final solubility. |
| Colored Impurities Remain | The impurities have similar solubility profiles to the product. | Add a very small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Charcoal can adsorb the product as well, so use it sparingly. |
Safety & Handling
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used to understand their specific hazards.
-
Ethanol and other organic solvents are flammable. Keep them away from ignition sources and use a hot plate, not a Bunsen burner, for heating.
References
- BenchChem. (n.d.). Recrystallization of N-(4-Formylphenyl)benzamide. Technical Support Center.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Gou, S., et al. (2015). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 20(6), 10473-10487. Retrieved from [Link]
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Zhang, C., et al. (2017). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Purification of N-Substituted Benzamides via Column Chromatography
Introduction: Navigating the Polarity Landscape of N-Substituted Benzamides
N-substituted benzamides are a cornerstone of medicinal chemistry and materials science, valued for their diverse biological activities and versatile chemical properties. The amide bond, while robust, introduces a degree of polarity that, when combined with various N-substituents and aromatic ring modifications, creates a unique purification challenge. Column chromatography remains the most powerful and widely applicable technique for the isolation of these compounds in high purity.[1] This guide provides a comprehensive framework for developing and executing effective column chromatography protocols for N-substituted benzamides, moving beyond a simple list of steps to explain the underlying chemical principles that govern separation.
The polarity of an N-substituted benzamide is not a static property; it is a dynamic interplay of the amide dipole, the nature of the N-substituent (alkyl vs. aryl), and the electronic effects of substituents on the benzoyl ring.[2][3] Understanding these nuances is paramount to selecting the appropriate stationary and mobile phases for successful purification. This document will empower researchers to rationally design purification strategies, troubleshoot common issues, and ultimately, achieve their target compounds with the desired purity.
The Causality of Separation: Choosing Your Chromatographic System
The success of any chromatographic separation hinges on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[4] For N-substituted benzamides, this partitioning is primarily dictated by polarity.
Stationary Phase Selection: The Foundation of Your Separation
The most common stationary phase for the purification of N-substituted benzamides is silica gel (SiO₂) .[5] Its surface is populated with acidic silanol groups (Si-OH) that interact with polar functional groups, such as the amide moiety, through hydrogen bonding.[6]
-
Standard Silica Gel (230-400 mesh): This is the workhorse for most N-substituted benzamide purifications. Its high surface area allows for excellent separation of compounds with moderate differences in polarity.
-
Amine-Modified Silica Gel: For N-substituted benzamides that are particularly basic or prone to interacting strongly with the acidic silanol groups, amine-modified silica can be a valuable alternative.[6][7] The amino-propyl groups bonded to the silica surface reduce the acidity, leading to improved peak shapes and reduced tailing for basic compounds.[7]
Mobile Phase Selection: The Driving Force of Your Separation
The mobile phase, or eluent, is responsible for carrying the compounds through the column.[8] The polarity of the mobile phase is adjusted to control the rate at which the compounds elute. A more polar mobile phase will more effectively compete with the stationary phase for interaction with the compound, leading to faster elution.
The selection of an appropriate solvent system is often guided by preliminary analysis using Thin-Layer Chromatography (TLC) .[5] A good rule of thumb is to aim for an Rf value of 0.2-0.3 for the desired compound in the chosen solvent system on a TLC plate.[9] This generally translates to a good separation on a column.
Common Solvent Systems for N-Substituted Benzamides:
| Solvent System (v/v) | Polarity | Typical Applications |
| Hexane/Ethyl Acetate | Low to Medium | The most common system for a wide range of N-substituted benzamides. |
| Dichloromethane/Methanol | Medium to High | Effective for more polar benzamides that show low mobility in hexane/ethyl acetate. |
| Petroleum Ether/Acetone | Low to Medium | An alternative to hexane/ethyl acetate, sometimes offering different selectivity. |
| Toluene/Ethyl Acetate | Low to Medium | Can be useful for compounds with aromatic character. |
The Influence of Substituents on Elution Behavior:
The elution order of N-substituted benzamides can be predicted by considering the electronic and steric effects of their substituents.
-
N-Substituents:
-
N-Alkyl vs. N-Aryl: Generally, N-alkyl benzamides are less polar than their N-aryl counterparts due to the electron-donating nature of the alkyl group, which can slightly reduce the dipole moment of the amide. However, large, non-polar alkyl chains can decrease overall polarity, while N-aryl groups can introduce additional polar interactions or steric hindrance.
-
Effect of N-Alkylation: Increasing the length of the N-alkyl chain generally decreases polarity, leading to faster elution in normal-phase chromatography.[10]
-
-
Benzoyl Ring Substituents:
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃): These groups increase the electron density of the aromatic ring, which can lead to a slight decrease in overall polarity, resulting in faster elution.[11]
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -Cl): These groups decrease the electron density of the aromatic ring, increasing the overall polarity of the molecule and leading to slower elution.[3]
-
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, self-validating protocol for the purification of a representative N-substituted benzamide.
Protocol 1: Purification of N-benzylbenzamide
This protocol details the purification of a moderately polar N-substituted benzamide using standard silica gel chromatography.
Materials:
-
Crude N-benzylbenzamide
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
Workflow Diagram:
Caption: Workflow for N-substituted benzamide purification.
Step-by-Step Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude N-benzylbenzamide in a minimal amount of dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber containing a 3:1 mixture of hexane:ethyl acetate.
-
Visualize the plate under a UV lamp. The desired product should have an Rf value of approximately 0.2-0.3. Adjust the solvent ratio if necessary.
-
-
Column Preparation (Slurry Method):
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.[5]
-
In a separate beaker, create a slurry of silica gel in the chosen mobile phase (e.g., 3:1 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the side of the column to ensure even packing of the silica gel.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[5]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude N-benzylbenzamide in a minimal amount of the mobile phase. Carefully apply the solution to the top of the column using a pipette.
-
Dry Loading: For less soluble samples, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-15 mL per tube).
-
Maintain a constant level of solvent above the silica bed to prevent the column from running dry.
-
-
Fraction Analysis:
-
Monitor the elution of the compound by spotting each fraction on a TLC plate.
-
Develop and visualize the TLC plate to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the fractions that contain the pure N-benzylbenzamide.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Gradient Elution for Separating Closely Related Benzamides
For mixtures of N-substituted benzamides with very similar polarities, a gradient elution strategy can be employed to enhance separation.[12]
Methodology:
-
Begin the elution with a less polar solvent system (e.g., 9:1 hexane:ethyl acetate) to elute the less polar components.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., step-wise to 4:1, then 2:1 hexane:ethyl acetate). This will help to elute the more strongly retained, more polar compounds.
-
For very challenging separations, a negative gradient, where the mobile phase strength is decreased, can sometimes be used to "park" a more retained compound on the column while a less retained one elutes.[1][13]
Troubleshooting Common Purification Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound will not elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or switch to a more polar solvent like dichloromethane/methanol). |
| Compound is very polar and strongly adsorbed to the silica. | Consider using a more polar stationary phase like alumina or a modified silica. For basic amides, adding a small amount of triethylamine (0.1-1%) to the mobile phase can help. | |
| Poor separation (co-elution) | The polarity difference between compounds is too small. | Use a shallower solvent gradient or a longer column to increase the separation distance. Try a different solvent system to alter the selectivity. |
| Column was overloaded with the sample. | Reduce the amount of sample loaded onto the column. A general rule is to use 1g of sample per 20-100g of silica gel. | |
| Streaking or tailing of spots on TLC/bands on column | Compound is interacting too strongly with the acidic silica gel. | Use an amine-modified silica gel column or add a small amount of a basic modifier (e.g., triethylamine) to the eluent.[6] |
| The sample was loaded in a solvent that was too polar. | Load the sample in the mobile phase or a less polar solvent. | |
| Cracked or channeled silica bed | The column was allowed to run dry. | Always maintain a level of solvent above the silica bed. |
| The silica was not packed uniformly. | Ensure the silica is packed as a uniform slurry and gently tap the column to remove air bubbles and settle the packing. |
Conclusion: A Rational Approach to Purity
The purification of N-substituted benzamides by column chromatography is a highly effective technique when approached with a clear understanding of the underlying principles of polarity and intermolecular interactions. By carefully selecting the stationary and mobile phases based on the specific structure of the target molecule and employing systematic method development guided by TLC, researchers can consistently achieve high levels of purity. This guide provides the foundational knowledge and practical protocols to empower scientists to tackle the purification of this important class of compounds with confidence and precision.
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The Royal Society of Chemistry. (2013). Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under O2 atmosphere. [Link]
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ResearchGate. (n.d.). Grafting of Amine functional group on silicate based material as adsorbent for water purification: A short review. [Link]
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Aftab, K., et al. (2016). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(2), 423-428. [Link]
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Chemistry For Everyone. (2025, March 17). Why Do Amines Adhere To Silica Gel Columns? [Video]. YouTube. [Link]
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Rathore, A. S. (2015). The Role of Elution Gradient Shape in the Separation of Protein Therapeutics. LCGC North America, 33(11), 856-863. [Link]
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Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. [Link]
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Columbia University. (n.d.). Column chromatography. [Link]
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Journal of Materials Chemistry A. (n.d.). Surface modification of nano-silica with amides and imides for use in polyester nanocomposites. [Link]
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Pierini, M., et al. (2014). Influence of the nature of alkyl substituents on the high-performance liquid chromatography enantioseparation and retention of new atropisomeric 1,1'-bibenzimidazole derivatives on amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. Journal of Chromatography A, 1363, 128-136. [Link]
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Technology Networks. (2025, April 21). What Is Column Chromatography? Principles and Protocols. [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]
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Pauli, G. F., et al. (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. Journal of Chromatography A, 1493, 104-114. [Link]
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ResearchGate. (n.d.). Using Silica Nanocomposite Modified with Amino Groups for Effective Wastewater Treatment. [Link]
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MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]
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Fekete, S., et al. (2021). Negative gradient slope methods to improve the separation of closely eluting proteins. Journal of Chromatography A, 1635, 461749. [Link]
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ResearchGate. (n.d.). Rf values of some steroidal ketones, oximes, amides and lactams in variety of solvent systems. [Link]
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Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. [Link]
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Guillarme, D., & Fekete, S. (2020). Negative gradient slope methods to improve the separation of closely eluting proteins. LCGC Europe, 33(11), 594-599. [Link]
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Chemistry For Everyone. (2025, January 22). How Does Polarity Affect Chromatography? [Video]. YouTube. [Link]
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ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR?. [Link]
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Szostak, M., et al. (2016). Structural Characterization of N-Alkylated Twisted Amides: Consequences for Amide Bond Resonance and N-C Cleavage. Angewandte Chemie International Edition, 55(16), 5062-5066. [Link]
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Pennsylvania State University. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]
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The Organic Chemistry Tutor. (2021, May 17). Substituent Effects on Aromatic Substitution. [Video]. YouTube. [Link]
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ResearchGate. (2022, August 19). Investigations into mechanism and origin of regioselectivity in the metallaphotoredox-catalyzed α-arylation of N-alkylbenzamides. [Link]
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Beller, M., et al. (2016). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Nature Communications, 7, 12927. [Link]
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LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
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Molnar Institute. (n.d.). Negative gradient slope methods to improve the separation of closely eluting proteins. [Link]
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Guillarme, D., & Fekete, S. (n.d.). Archive ouverte UNIGE Negative gradient slope methods to improve the separation of closely eluting proteins. [Link]
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Application Notes & Protocols: In Vitro Biological Profiling of 2-amino-N-(2-methoxyethyl)benzamide as a Modulator of DNA Damage Repair Pathways
Introduction
2-amino-N-(2-methoxyethyl)benzamide is a benzamide derivative characterized by an ortho-amino group on the benzene ring and an N-substituted 2-methoxyethyl group.[1] The aminobenzamide core is a well-established pharmacophore found in numerous inhibitors of poly(ADP-ribose) polymerase (PARP), a critical enzyme family in the DNA damage response (DDR).[1][2] PARP enzymes, particularly PARP1, are activated by DNA single-strand breaks (SSBs). Upon activation, PARP1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, recruiting the machinery needed for repair.[3]
Inhibition of PARP prevents the repair of SSBs. In normal cells, these unrepaired SSBs are converted to more cytotoxic double-strand breaks (DSBs) during replication, which can be efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway.[4] However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, these DSBs cannot be repaired, leading to genomic instability and cell death.[4] This concept, known as synthetic lethality , is the cornerstone of PARP inhibitor therapy in oncology.
Given its structural features, this compound is a compelling candidate for investigation as a PARP inhibitor. The ortho-amino group can form key hydrogen bonds within the nicotinamide-binding pocket of PARP enzymes, while the methoxyethyl tail may influence solubility and pharmacokinetic properties.[1] This document provides detailed protocols for the initial in vitro characterization of this compound, focusing on its potential to inhibit PARP1 enzymatic activity and exert cytotoxic effects in a cancer cell line model.
Section 1: Biochemical Evaluation of PARP1 Inhibition
The first critical step is to determine if this compound directly inhibits the enzymatic activity of PARP1 in a purified, cell-free system. This allows for the precise determination of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[5]
Protocol 1.1: PARP1 Chemiluminescent Inhibition Assay
This assay quantifies the synthesis of poly(ADP-ribose) chains on histone proteins, a primary substrate of PARP1. The amount of PARylation is detected via a biotin-labeled NAD+ substrate and a streptavidin-horseradish peroxidase (HRP) conjugate, which generates a luminescent signal.[6]
Materials and Reagents:
-
Compound: this compound (Stock: 10 mM in 100% DMSO)
-
Enzyme: Recombinant Human PARP1
-
Substrates: Histone H1, Biotinylated NAD+
-
Buffers: PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2), Stop Buffer
-
Detection: Streptavidin-HRP, Chemiluminescent HRP Substrate
-
Plates: 96-well white, solid-bottom assay plates
-
Instrumentation: Luminescence-capable microplate reader
Experimental Workflow:
Caption: Workflow for PARP1 Biochemical Inhibition Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution series of this compound in PARP assay buffer. A common starting range is from 100 µM down to 1 pM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.[7]
-
Plate Coating: Add histone H1 solution to each well of a 96-well plate and incubate to allow the protein to adsorb to the surface. Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histones.
-
Assay Setup:
-
Add 25 µL of the serially diluted compound or vehicle control (for 100% activity) to the appropriate wells.
-
Add 25 µL of PARP assay buffer without enzyme to "No Enzyme" control wells.
-
Add 50 µL of a solution containing PARP1 enzyme and nicked DNA (to activate the enzyme) to all wells except the "No Enzyme" controls.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the PARP1 enzyme.
-
Reaction Initiation: Add 25 µL of biotinylated NAD+ to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C. The optimal time should be within the linear range of the reaction.[7]
-
Detection:
-
Wash the plate multiple times to remove unreacted reagents.
-
Add Streptavidin-HRP solution to each well and incubate.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add the chemiluminescent HRP substrate and immediately measure the luminescence using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the background signal (No Enzyme control) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition).
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[5][7]
-
Data Summary (Example):
| This compound Conc. | % Inhibition (Mean ± SD, n=3) |
| 10 µM | 98.5 ± 1.2 |
| 1 µM | 92.1 ± 2.5 |
| 100 nM | 75.3 ± 3.1 |
| 10 nM | 49.8 ± 4.5 |
| 1 nM | 15.6 ± 2.8 |
| 0.1 nM | 2.3 ± 1.0 |
| Calculated IC50 (nM) | ~10.1 |
Section 2: Cellular Assays for Biological Activity
While a biochemical assay confirms direct target engagement, cellular assays are essential to determine if the compound can penetrate cell membranes, inhibit PARP in a complex cellular environment, and exert a biological effect.
The Principle of Synthetic Lethality in a Cellular Context
Sources
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protocol for testing enzyme inhibition with 2-amino-N-(2-methoxyethyl)benzamide
Application Note & Protocol
Topic: Protocol for Testing Enzyme Inhibition with 2-amino-N-(2-methoxyethyl)benzamide: A Putative PARP1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract
The benzamide scaffold is a cornerstone in the development of inhibitors targeting Poly (ADP-ribose) Polymerase (PARP) enzymes, which are critical regulators of DNA damage repair and genome stability.[1] This document provides a comprehensive guide for the in vitro characterization of this compound, a compound possessing this key structural motif. We hypothesize that this molecule acts as a PARP1 inhibitor. The following protocols detail a robust, fluorescence-based enzymatic assay to determine its inhibitory potency (IC50) against human PARP1. This guide is designed to provide researchers with the foundational methodology to validate this compound's mechanism of action, emphasizing scientific integrity, experimental causality, and data-driven validation.
Scientific Background: The Rationale for Targeting PARP1
Poly (ADP-ribose) Polymerase 1 (PARP1) is a nuclear enzyme that functions as a primary sensor for DNA single-strand breaks (SSBs).[2][3] Upon detecting DNA damage, PARP1 binds to the broken DNA and catalyzes the synthesis of long, branched chains of poly (ADP-ribose) (PAR) onto itself and other nuclear proteins, using nicotinamide adenine dinucleotide (NAD+) as a substrate.[4] This PARylation process acts as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.[2]
PARP inhibitors exploit a concept known as "synthetic lethality." In cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations that impair homologous recombination (a key pathway for double-strand break repair), the inhibition of PARP1-mediated SSB repair is catastrophic.[1][5] Unrepaired SSBs are converted into toxic double-strand breaks during DNA replication. Without a functional homologous recombination pathway, these breaks cannot be fixed, leading to genomic collapse and selective cancer cell death.[5] Beyond catalytic inhibition, a major mechanism of action for these drugs is "PARP trapping," where the inhibitor locks the PARP1 enzyme onto the DNA, creating a physical obstruction that is highly toxic to replicating cells.[2][4]
Given that this compound contains the core benzamide structure common to many clinically approved PARP inhibitors, its evaluation as a PARP1 inhibitor is a scientifically sound starting point for its characterization.[3]
Visualizing the Mechanism of PARP1 Inhibition
The diagram below illustrates the central role of PARP1 in single-strand break repair and the dual mechanisms by which inhibitors like this compound are hypothesized to function.
Caption: Mechanism of PARP1 inhibition.
Assay Principle
This protocol employs a two-step, homogenous fluorescence-based assay to measure PARP1 activity.
-
PARP1 Reaction: Recombinant human PARP1 is incubated with the test inhibitor, activated DNA (which contains SSBs to stimulate the enzyme), and its substrate, β-NAD+. Active PARP1 consumes β-NAD+ to form PAR polymers.
-
Signal Generation: After the PARP1 reaction, a cycling enzyme mixture is added. This mixture contains an enzyme that specifically recognizes the remaining, unconsumed β-NAD+. This enzyme catalyzes a reaction that generates a highly fluorescent product.
Therefore, the fluorescence intensity is inversely proportional to PARP1 activity. High PARP1 activity leads to low β-NAD+ levels and thus low fluorescence. Conversely, a potent inhibitor will block β-NAD+ consumption, resulting in high fluorescence.
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| Recombinant Human PARP1 Enzyme | Sigma-Aldrich, R&D Systems | Ensure high purity (>95%). Specific activity should be noted for lot-to-lot consistency.[6] |
| Activated DNA | Sigma-Aldrich, Trevigen | DNA treated to introduce nicks and breaks, which is essential for stimulating PARP1 activity.[6] |
| β-Nicotinamide Adenine Dinucleotide (β-NAD+) | Sigma-Aldrich | High purity grade. Prepare fresh or store as single-use aliquots at -80°C. |
| This compound | Chemical Vendor | The test compound. |
| Olaparib (or similar known PARP inhibitor) | Selleckchem, Cayman | Positive control inhibitor. Essential for assay validation. |
| PARP Assay Buffer | (See composition below) | Critical for maintaining optimal enzyme pH and stability. |
| NAD+/NADH Detection Kit | Promega, Sigma-Aldrich | A kit containing the cycling enzymes and fluorescent probe for detection. Follow the manufacturer's instructions for preparation of the developer/cycling reagents. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | For dissolving the test compound and control inhibitor. |
| 384-well black, flat-bottom assay plates | Corning, Greiner | Low-volume, black plates are required to minimize background fluorescence. |
| Nuclease-free water | Thermo Fisher | For all reagent preparations. |
PARP Assay Buffer Composition (50 mM Tris-HCl, pH 8.0, 4 mM MgCl₂, 250 µg/mL Bovine Serum Albumin (BSA)): Prepare this buffer using high-purity reagents and nuclease-free water. Filter-sterilize and store at 4°C. The BSA is included to prevent non-specific binding of the enzyme to the plate surface.
Experimental Protocol
This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL. All steps should be performed on ice unless otherwise specified.
Reagent Preparation
-
Compound and Control Stock Solutions (10 mM):
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 10 mM stock solution of Olaparib (positive control) in 100% DMSO.
-
Causality: DMSO is a standard solvent for small molecules. Starting with a high concentration allows for minimal final DMSO concentration in the assay, which is crucial as high solvent levels can inhibit enzyme activity.[6][7]
-
-
Compound Serial Dilution:
-
Perform a serial dilution of the 10 mM stock solutions in 100% DMSO to create a range of concentrations for IC50 determination. A common approach is a 10-point, 3-fold serial dilution.
-
This dilution series will be further diluted in assay buffer. The goal is to have a 4X final concentration plate.
-
-
Enzyme Working Solution (4X):
-
Dilute the recombinant PARP1 enzyme stock in PARP Assay Buffer to a 4X final concentration (e.g., 40 ng/µL if the final desired concentration is 10 ng/µL). Keep on ice.
-
Trustworthiness: The optimal enzyme concentration should be determined empirically by running a titration curve to find the concentration that yields a robust signal within the linear range of the assay.[8]
-
-
Activated DNA Working Solution (4X):
-
Dilute the activated DNA stock in PARP Assay Buffer to a 4X final concentration. Keep on ice.
-
-
Substrate Working Solution (2X):
-
Dilute the β-NAD+ stock in PARP Assay Buffer to a 2X final concentration. The optimal β-NAD+ concentration is typically at or near its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[8] Prepare this solution just before use.
-
Assay Procedure Workflow
Caption: Step-by-step workflow for the PARP1 inhibition assay.
Step-by-Step Method
-
Compound Plating (5 µL/well):
-
Add 5 µL of the serially diluted this compound solutions (at 4X final concentration in assay buffer) to the 384-well assay plate.
-
Add 5 µL of the Olaparib dilutions for the positive control curve.
-
For "No Inhibitor" (100% activity) controls, add 5 µL of assay buffer containing the same final DMSO concentration as the compound wells (e.g., 1%).
-
For "No Enzyme" (0% activity) controls, add 5 µL of assay buffer with DMSO.
-
-
Enzyme/DNA Addition (5 µL/well):
-
Prepare a master mix of the 4X PARP1 enzyme and 4X activated DNA in PARP Assay Buffer.
-
Add 5 µL of this master mix to all wells except the "No Enzyme" controls. To these, add 5 µL of PARP Assay Buffer.
-
The total volume is now 10 µL.
-
-
Pre-incubation:
-
Reaction Initiation (10 µL/well):
-
Add 10 µL of the 2X β-NAD+ working solution to all wells to initiate the enzymatic reaction.
-
The final volume is now 20 µL.
-
-
Enzymatic Reaction Incubation:
-
Immediately centrifuge the plate.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Trustworthiness: The incubation time should be optimized to ensure the reaction is within the linear phase, where product formation is proportional to time. This is typically where less than 10-15% of the substrate has been consumed.[10]
-
-
Signal Development (20 µL/well):
-
Following the manufacturer's protocol, prepare the developer reagent from the NAD+/NADH detection kit.
-
Add 20 µL of the developer reagent to all wells. This stops the PARP1 reaction and begins the signal generation.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Fluorescence Reading:
-
Read the plate on a fluorescent plate reader using the appropriate excitation and emission wavelengths specified by the detection kit manufacturer (e.g., Ex: 560 nm, Em: 590 nm).
-
Data Analysis and Presentation
Data Normalization
-
Average Controls: Calculate the average Relative Fluorescence Units (RFU) for the "No Inhibitor" (Max Signal, Signal_Max) and "No Enzyme" (Min Signal, Signal_Min) controls.
-
Calculate Percent Inhibition: For each inhibitor concentration, calculate the percent inhibition using the following formula:
% Inhibition = 100 * (1 - (Signal_Sample - Signal_Min) / (Signal_Max - Signal_Min))
Note: In this inverse assay format, Signal_Max corresponds to 100% inhibition and Signal_Min corresponds to 0% inhibition. A more intuitive formula is:
% Inhibition = 100 * (Signal_Sample - Signal_Min) / (Signal_Max - Signal_Min)
IC50 Determination
-
Plot the Data: Plot the calculated Percent Inhibition against the logarithm of the inhibitor concentration.
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, an internal data analysis platform) to fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve.[11][12]
-
Determine IC50: The IC50 is the concentration of the inhibitor that produces 50% inhibition, as interpolated from the fitted curve.[13]
Sample Data Presentation
The following table shows example data for determining the IC50 of a hypothetical PARP1 inhibitor.
| Inhibitor Conc. [nM] (log) | Avg. RFU | % Inhibition |
| 0 (Vehicle) | 15,000 | 0.0% |
| 0.1 (-1.0) | 15,250 | 0.6% |
| 0.3 (-0.52) | 16,980 | 4.6% |
| 1.0 (0.0) | 25,400 | 24.2% |
| 3.0 (0.48) | 48,500 | 77.9% |
| 10.0 (1.0) | 59,100 | 102.6% |
| 30.0 (1.48) | 61,000 | 107.0% |
| 100.0 (2.0) | 61,500 | 108.1% |
| 300.0 (2.48) | 61,450 | 108.0% |
| 1000.0 (3.0) | 61,550 | 108.2% |
| No Enzyme Control | 62,000 | 109.3% |
IC50 Value (from curve fit): 2.1 nM
Assay Validation and Self-Validating Systems
To ensure the trustworthiness of the results, the protocol must be self-validating.[14]
-
Positive Control: The IC50 value for the known inhibitor (e.g., Olaparib) should be determined in every experiment. This value must fall within a consistent, pre-determined range (typically ± 3-fold of the historical average) for the assay to be considered valid.
-
Z'-factor: This statistical parameter assesses the quality of the assay. It is calculated from the means (µ) and standard deviations (σ) of the positive (p, no inhibitor) and negative (n, no enzyme) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|. A Z' value between 0.5 and 1.0 indicates an excellent assay, suitable for high-throughput screening.
-
Compound Interference: Test this compound in the absence of the PARP1 enzyme to check for autofluorescence or direct interaction with the detection reagents, which could produce false-positive results.
Conclusion
This application note provides a detailed, robust protocol for determining the in vitro inhibitory activity of this compound against PARP1. By following this guide, researchers can obtain reliable IC50 values, validate the compound's hypothesized mechanism of action, and generate the high-quality data necessary for progression in the drug discovery pipeline. The principles of assay validation, inclusion of proper controls, and understanding the causality behind each step are paramount for generating trustworthy and reproducible scientific findings.[15][16]
References
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. (Source: Derived from general knowledge in provided search results[1][2][4])
-
Zimmer, J., et al. (2022). The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link][4]
-
Li, M., et al. (2022). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. International Journal of Molecular Sciences. [Link][1]
-
MD Anderson Cancer Center. (2024). What are PARP inhibitors?. [Link][5]
-
DavidsonX - D001x - Medicinal Chemistry. (n.d.). IC50 Determination. edX. [Link][11]
-
Hubbard, J., & Edmondson, D. E. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link][10]
-
Wikipedia. (2024). Half maximal inhibitory concentration (IC50). [Link][13]
-
A.I. For Health. (2024). Enzyme inhibitory assay: Significance and symbolism. [Link][15]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link][17]
-
BellBrook Labs. (2024). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link][16]
-
ChemHelp ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. [Link][12]
-
BioIVT. (2023). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. [Link][7]
-
Shapiro, A. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. ResearchGate. [Link][8]
Sources
- 1. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP inhibitor - Wikipedia [en.wikipedia.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bioivt.com [bioivt.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. courses.edx.org [courses.edx.org]
- 12. youtube.com [youtube.com]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
- 15. Enzyme inhibitory assay: Significance and symbolism [wisdomlib.org]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
derivatization of 2-amino-N-(2-methoxyethyl)benzamide for further synthesis
An Application Guide to the Synthetic Derivatization of 2-amino-N-(2-methoxyethyl)benzamide
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a detailed exploration of synthetic derivatization strategies for this compound. This versatile primary amine serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules.[1][2] This document moves beyond simple procedural lists to explain the underlying chemical principles, justify experimental choices, and provide robust, step-by-step protocols for key transformations including N-acylation, N-alkylation, and diazotization-mediated substitutions. Our objective is to equip scientists with the foundational knowledge and practical methodologies required to effectively utilize this scaffold in their synthetic campaigns.
Introduction: The Strategic Importance of this compound
This compound, a derivative of anthranilic acid, is a bifunctional molecule featuring a nucleophilic primary aromatic amine and a secondary amide. Its structure is a common motif in medicinal chemistry, often serving as a precursor to privileged scaffolds like quinazolinones, which are known for their diverse biological activities.[3][4][5][6] The strategic value of this compound lies in the distinct reactivity of its functional groups, which allows for selective and sequential modifications.
The primary aromatic amine at the C2 position is the most reactive site, readily participating in reactions such as acylation, alkylation, and diazotization. These transformations are fundamental for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.[7] This guide provides validated protocols for these core reactions, emphasizing safety, efficiency, and mechanistic understanding.
Physicochemical Properties
A foundational understanding of the molecule's properties is critical for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂ | PubChem[8] |
| Molecular Weight | 194.23 g/mol | PubChem[8] |
| IUPAC Name | This compound | PubChem[8] |
| CAS Number | 459836-89-6 | PubChem[8] |
| XLogP3 (Predicted) | 0.4 | PubChem[8] |
| Hydrogen Bond Donor Count | 2 | PubChem[8] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[8] |
Core Synthetic Protocols
The following sections provide detailed, self-validating protocols for the most common and synthetically useful derivatizations of the primary amino group of this compound.
N-Acylation: Synthesis of Amide Derivatives
N-acylation is one of the most fundamental reactions in organic synthesis, used to form stable amide bonds.[9][10] This reaction is crucial for attaching carboxylic acid-containing fragments, building peptide-like structures, or protecting the amine functionality. The protocol below describes a general procedure using an acyl chloride.
Causality: The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[11] The reaction is typically performed at 0 °C initially to moderate the exothermic reaction and prevent potential side reactions.
Caption: Workflow for the N-acylation of this compound.
Protocol 2.1: N-Acylation with Benzoyl Chloride
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Cool the flask to 0 °C using an ice-water bath.
-
Add benzoyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes. A white precipitate of triethylammonium chloride will form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (1x), saturated NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired N-acylated product.
-
N-Alkylation via Reductive Amination
Direct N-alkylation of primary aromatic amines can sometimes lead to over-alkylation. Reductive amination is a milder and more controlled method to form C-N bonds. This two-step, one-pot process involves the initial formation of an imine between the amine and an aldehyde or ketone, followed by its immediate reduction to the corresponding secondary amine.
Causality: The reaction is initiated by the formation of a Schiff base (imine) between the primary amine and the aldehyde, a process often catalyzed by a weak acid. A chemoselective reducing agent, such as sodium triacetoxyborohydride (STAB), is crucial. STAB is mild enough that it will not reduce the starting aldehyde but is reactive enough to reduce the protonated imine intermediate as it forms. This selectivity prevents consumption of the aldehyde before it can react with the amine, leading to higher yields of the desired alkylated product.
Caption: General scheme for N-alkylation via reductive amination.
Protocol 2.2: N-Alkylation with Benzaldehyde
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Benzaldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (optional, catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.2 eq) in DCE (approx. 0.1 M).
-
(Optional) Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to facilitate imine formation. Stir for 20-30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 4-12 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to yield the N-benzylated derivative.
-
Diazotization and Sandmeyer Reaction
The transformation of a primary aromatic amine into a diazonium salt is one of the most powerful tools in aromatic chemistry.[12] The resulting diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas) and can be displaced by a wide variety of nucleophiles, many of which are introduced using copper(I) salts in the Sandmeyer reaction.
Causality: This reaction must be performed at low temperatures (0-5 °C) because aryl diazonium salts are unstable and can decompose violently at higher temperatures.[13] Nitrous acid (HONO), the diazotizing agent, is unstable and is therefore generated in situ from sodium nitrite and a strong acid (e.g., HCl).[14] The strong acid protonates nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺), the active species that reacts with the primary amine.[13][14] In the subsequent Sandmeyer step, the copper(I) catalyst facilitates the displacement of N₂ by the nucleophile (e.g., Cl⁻ from CuCl) via a radical or single-electron transfer mechanism.
Caption: Workflow for the Sandmeyer conversion of the amino group to a chloro group.
Protocol 2.3: Conversion of Amine to Chloride (Sandmeyer Reaction)
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Copper(I) chloride (CuCl) (1.2 eq)
-
Ethyl acetate or Diethyl ether
-
Ice-salt bath
-
-
Procedure:
-
Diazotization: In a flask, suspend this compound (1.0 eq) in a mixture of concentrated HCl and water (e.g., 3 eq HCl in enough water to make a stirrable slurry).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the cold amine suspension. CRITICAL: Maintain the internal temperature below 5 °C at all times. The reaction mixture should become a clear solution, indicating the formation of the soluble diazonium salt. Keep this solution on ice for the next step.
-
Sandmeyer Reaction: In a separate, larger flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl. The solution may be dark.
-
Slowly and carefully, add the cold diazonium salt solution from Step 4 to the CuCl solution. This addition can cause vigorous evolution of nitrogen gas.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then stir for 1-2 hours. The reaction may be gently heated (e.g., to 50 °C) to ensure completion.
-
Cool the reaction mixture and extract with ethyl acetate or diethyl ether (3x).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent. Purify the crude material by column chromatography or recrystallization to obtain the 2-chloro-N-(2-methoxyethyl)benzamide.
-
Conclusion
The derivatization of this compound is a gateway to a vast chemical space of high-value compounds. The protocols detailed in this application note for N-acylation, reductive amination, and Sandmeyer reactions represent robust and reproducible methods for modifying this key synthetic intermediate. By understanding the chemical principles behind each step—the role of bases in acylation, the importance of chemoselective reductants, and the critical temperature control required for diazotization—researchers can confidently and effectively leverage this building block to advance their projects in drug discovery and materials science.
References
-
Reaction of various aldehydes with 2-aminobenzamide. ResearchGate. Available at: [Link]
-
Synthesis of Flavanone and Quinazolinone Derivatives from the Ruthenium-Catalyzed Deaminative Coupling Reaction of 2′-Hydroxyaryl Ketones and 2-Aminobenzamides with Simple Amines. ACS Publications. Available at: [Link]
-
Three-Component Reaction between 2-Aminobenzamide, Aroyl Chlorides and Potassium Selenocyanate: Synthesis of 2-[3-(Aroyl)-Selenoureido])-Benzamide. Taylor & Francis Online. Available at: [Link]
-
Model reaction of 2-aminobenzamide and benzyl alcohol toward... ResearchGate. Available at: [Link]
-
Reactions of 2‐aminobenzamide. ResearchGate. Available at: [Link]
-
Diazotization of 2‐aminobenzamides. ResearchGate. Available at: [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Walsh Medical Media. Available at: [Link]
-
2-Amino-N-(2-aminoethyl)benzamide. MySkinRecipes. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health (NIH). Available at: [Link]
-
14.4: Diazotization of Amines. Chemistry LibreTexts. Available at: [Link]
-
A conventional new procedure for N-acylation of unprotected amino acids. PubMed. Available at: [Link]
-
Diazotisation. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 2‐aminobenzamide under various conditions[a]. ResearchGate. Available at: [Link]
-
N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]
-
Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. ResearchGate. Available at: [Link]
-
Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. National Institutes of Health (NIH). Available at: [Link]
-
N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. Available at: [Link]
-
Preparation of N-acylated amines. ResearchGate. Available at: [Link]
-
Lec4 - Diazotization Reactions. YouTube. Available at: [Link]
-
(PDF) Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. ResearchGate. Available at: [Link]
Sources
- 1. 2-Amino-N-(2-aminoethyl)benzamide [myskinrecipes.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C10H14N2O2 | CID 15943054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Diazotisation [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-amino-N-(2-methoxyethyl)benzamide
Abstract
This comprehensive technical guide provides a detailed protocol for the large-scale synthesis of 2-amino-N-(2-methoxyethyl)benzamide, a key intermediate in the pharmaceutical and specialty chemical industries.[1] This document outlines a robust and scalable synthetic strategy, starting from readily available precursors. Emphasis is placed on process optimization, safety considerations, and efficient purification techniques suitable for industrial production. The protocols herein are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the chemical principles and practical guidance for successful implementation.
Introduction: Significance and Applications
This compound is a versatile chemical building block belonging to the aminobenzamide class of compounds.[1] Its structure, featuring a primary aromatic amine, an amide linkage, and a methoxyethyl side chain, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. The ortho-amino group is particularly significant as it can participate in cyclization reactions to form heterocyclic systems, such as quinazolinones, which are known to exhibit diverse biological activities, including antitumor, anti-inflammatory, and antibacterial properties.[1] Furthermore, the N-substituted methoxyethyl group can enhance the solubility and pharmacokinetic properties of derivative compounds, a desirable trait in drug discovery.[1] While specific large-scale industrial applications are not extensively documented in public literature, its role as an intermediate in the synthesis of pharmacologically active molecules and specialty chemicals is of significant interest.[1]
Strategic Approach to Large-Scale Synthesis
For the large-scale production of this compound, two primary synthetic routes are considered, each with its own advantages and challenges.
Route A: The Isatoic Anhydride Approach. This is often the most direct and efficient method for producing 2-aminobenzamides. Isatoic anhydride reacts with a primary amine, in this case, 2-methoxyethylamine, in a ring-opening reaction followed by decarboxylation to yield the desired product. This method is generally high-yielding and avoids the use of harsh reagents.
Route B: The 2-Nitrobenzoic Acid Approach. This alternative route involves the initial formation of an amide bond between a 2-nitrobenzoic acid derivative and 2-methoxyethylamine, followed by the reduction of the nitro group to the primary amine.[1] While a reliable method, it involves an additional reduction step.
This guide will focus on the Isatoic Anhydride Approach (Route A) due to its process efficiency and atom economy, which are critical considerations for large-scale synthesis.
Visualizing the Synthetic Workflow
The following diagram illustrates the recommended synthetic pathway for the large-scale production of this compound.
Caption: Synthetic workflow for this compound.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a nominal 1 kg scale of the final product. Appropriate adjustments to equipment and reagent quantities can be made for different batch sizes.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Isatoic Anhydride | ≥98% |
| 2-Methoxyethylamine | ≥99% |
| Toluene | Anhydrous, ≥99.8% |
| Hydrochloric Acid (HCl) | 2M aqueous solution |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Brine | Saturated aqueous solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular |
| Glass-lined Reactor | 20 L, with overhead stirrer, temperature probe, reflux condenser, and addition funnel |
| Heating/Cooling Mantle | |
| Filtration Unit | Buchner funnel and filter paper or Nutsche filter |
| Vacuum Oven | |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, chemical-resistant gloves |
Step-by-Step Procedure
-
Reactor Setup and Inerting:
-
Ensure the 20 L glass-lined reactor is clean and dry.
-
Assemble the reactor with the overhead stirrer, temperature probe, reflux condenser, and addition funnel.
-
Inert the reactor by purging with dry nitrogen gas.
-
-
Charging of Reactants:
-
Charge the reactor with 10 L of anhydrous toluene.
-
Add 1.63 kg (10.0 mol, 1.0 equivalent) of isatoic anhydride to the reactor with moderate stirring.
-
In a separate container, prepare a solution of 0.826 kg (11.0 mol, 1.1 equivalents) of 2-methoxyethylamine in 2 L of anhydrous toluene.
-
-
Reaction Execution:
-
Slowly add the 2-methoxyethylamine solution to the reactor via the addition funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the internal temperature below 40°C.
-
After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours. Carbon dioxide evolution will be observed.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the isatoic anhydride is consumed.
-
-
Work-up and Isolation of Crude Product:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a suitable separatory funnel or perform the washes in the reactor if equipped.
-
Wash the organic layer sequentially with:
-
2 x 5 L of 2M HCl solution to remove any unreacted amine.
-
2 x 5 L of saturated NaHCO₃ solution to neutralize any residual acid.
-
1 x 5 L of brine to aid in phase separation.
-
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil or solid.
-
Purification by Recrystallization
Recrystallization is an effective method for purifying the crude product on a large scale.
-
Solvent Selection:
-
Perform small-scale solubility tests to determine the optimal solvent or solvent system. A mixture of ethanol and water is often a good starting point for benzamide derivatives.[2]
-
-
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol (or the chosen solvent) in a suitably sized vessel.
-
If the solution is colored, treatment with activated charcoal may be considered.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration using a Buchner funnel or a Nutsche filter.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven at a temperature below their melting point.
-
Characterization and Quality Control
The purity and identity of the final product should be confirmed using a combination of analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | A sharp melting point range indicates high purity. |
| ¹H and ¹³C NMR Spectroscopy | Confirms the chemical structure and identifies any impurities. |
| High-Performance Liquid Chromatography (HPLC) | Provides a quantitative measure of purity. A single, sharp peak is desired. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. |
Safety and Handling
Hazard Identification:
-
Isatoic Anhydride: May cause skin and eye irritation.
-
2-Methoxyethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled. May cause drowsiness or dizziness.
-
This compound: While specific toxicity data is limited, it should be handled with care, assuming a similar hazard profile to related benzamides. It may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[3]
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[4]
Handling and Storage:
-
All operations should be conducted in a well-ventilated area, preferably within a fume hood, especially when handling volatile solvents and reagents.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated area, away from sources of ignition.[4]
Emergency Procedures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[4]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
-
If inhaled: Move the person into fresh air.[4]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[4]
-
In all cases of exposure, seek immediate medical attention.
Process Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC or HPLC. Extend the reaction time or slightly increase the temperature if necessary. |
| Loss of product during work-up. | Ensure the pH of the aqueous washes is appropriate to keep the product in the organic phase. Minimize the number of transfer steps. | |
| Product is Impure | Presence of starting materials or byproducts. | Optimize the purification process. For recrystallization, ensure the correct solvent and cooling rate are used. For persistent impurities, column chromatography may be necessary.[6] |
| Difficulty with Crystallization | "Oiling out" of the product. | Use a larger volume of solvent or a different solvent system. Ensure slow cooling. Seeding with a small crystal of pure product can induce crystallization.[6] |
Conclusion
The protocol detailed in these application notes provides a reliable and scalable method for the large-scale synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and production chemists can efficiently produce this valuable intermediate in high yield and purity. The strategic use of isatoic anhydride as a starting material offers an economical and environmentally conscious approach to the synthesis of 2-aminobenzamides.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Application Notes and Protocols for the Safe Handling of 2-amino-N-(2-methoxyethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-N-(2-methoxyethyl)benzamide is a benzamide derivative with potential applications in pharmaceutical research and development. As with any novel chemical entity, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel. This document provides a detailed guide to the safe handling of this compound, drawing upon its known hazard classifications and established best practices for handling related chemical structures. The protocols outlined herein are designed to be self-validating systems, emphasizing a proactive approach to laboratory safety.
Hazard Identification and Analysis
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound has been identified with the following hazards[1]:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled[1].
-
Skin Corrosion/Irritation: Causes skin irritation[1].
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage[1].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1].
A comprehensive summary of the hazard statements is provided in the table below.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |
The causality behind these hazards lies in the chemical reactivity of the benzamide functional group and the overall molecular structure. The primary amino group and the amide linkage can interact with biological macromolecules, leading to the observed toxicological effects.
Exposure Control and Personal Protective Equipment (PPE)
Given the identified hazards, a multi-layered approach to exposure control is mandatory. This includes engineering controls, administrative controls, and the consistent use of appropriate Personal Protective Equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly[2][3].
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Goggles with side shields or a Face Shield | ANSI Z87.1 / EN 166 | Protects eyes from splashes and dust[2][4]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Prevents skin contact with the chemical[5]. |
| Body Protection | Laboratory Coat | Standard Lab Coat | Protects skin and personal clothing from contamination[5]. |
| Respiratory Protection | NIOSH-approved Respirator | Varies based on exposure | Recommended when handling the powder outside of a fume hood to prevent inhalation of dust[4][6]. |
Protocols for Safe Handling
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Before beginning any work, ensure that the Safety Data Sheet (SDS) for this compound or a similar benzamide derivative has been reviewed and is readily available.
-
Don the required PPE as listed in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood to contain any dust.
-
Use a spatula for transferring the solid material. Avoid creating dust.
-
Keep the container of this compound closed when not in use.
-
-
Dissolution:
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Ensure that the solvent is compatible and will not lead to a hazardous reaction.
-
-
Reaction and Work-up:
-
Conduct all reactions in appropriate glassware within the fume hood.
-
Monitor the reaction for any signs of unexpected changes.
-
-
Cleanup and Decontamination:
-
Decontaminate all glassware and surfaces that have come into contact with the compound.
-
Wipe down the work area in the fume hood with an appropriate solvent and then soap and water.
-
Emergency Procedures
| Emergency Situation | Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[2]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][7]. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention[2]. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[2]. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal. |
Waste Disposal
All waste containing this compound, including contaminated lab supplies and excess material, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[2].
Conclusion
The safe handling of this compound is achievable through a combination of understanding its hazards, utilizing appropriate engineering controls, consistently wearing the correct PPE, and adhering to established laboratory protocols. By implementing these measures, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Sial America. MATERIAL SAFETY DATA SHEET. [Link]
-
Loba Chemie. BENZAMIDE FOR SYNTHESIS MSDS. [Link]
-
Finar Limited. Benzamide MSDS. [Link]
-
PubMed. [The Test of Benzamide Derivative Neuroleptics Using the Technique of Thin-Layer Chromatography]. [Link]
-
PubChem. 2-amino-N-(2-aminoethyl)benzamide. National Center for Biotechnology Information. [Link]
-
NJ Health. BENZAMIDE CAS Number - HAZARD SUMMARY. [Link]
-
Wikipedia. Benzamide. [Link]
Sources
Troubleshooting & Optimization
removing unreacted starting materials from 2-amino-N-(2-methoxyethyl)benzamide
Welcome to the technical support center for the synthesis and purification of 2-amino-N-(2-methoxyethyl)benzamide. This guide is designed for researchers and drug development professionals who may encounter challenges in isolating this compound from unreacted starting materials. We will address common purification issues in a practical, question-and-answer format, grounded in the fundamental principles of organic chemistry.
Troubleshooting Guide & FAQs
The synthesis of this compound, commonly achieved through the reaction of isatoic anhydride with 2-methoxyethylamine, is a straightforward transformation.[1][2] However, the purification of the final product requires the targeted removal of unreacted starting materials, which possess distinct chemical properties. The following section addresses the most frequently encountered purification challenges.
Q1: My crude product is contaminated with residual 2-methoxyethylamine. How can I effectively remove this impurity?
A1: An acidic wash using the principles of acid-base extraction is the most effective method.
Causality & Rationale: 2-methoxyethylamine is a primary amine, which makes it a basic compound. By washing your crude product (dissolved in a water-immiscible organic solvent) with a dilute aqueous acid, you can protonate the basic amine. This reaction converts the neutral, organic-soluble amine into an ammonium salt, which is ionic and therefore highly soluble in water.[3][4] The desired product, this compound, is a much weaker base and will remain predominantly in the organic layer.
Experimental Protocol: Acidic Wash for Amine Removal
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM). A volume sufficient to fully dissolve the solid is required.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl).
-
Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.
-
Separation: Allow the layers to separate completely. The top layer will be the organic phase (unless a halogenated solvent like DCM is used, in which case it will be the bottom layer).
-
Drainage: Drain the lower aqueous layer, which now contains the 2-methoxyethylammonium chloride salt.
-
Repeat (Optional): For significant amounts of amine contamination, a second wash with 1 M HCl may be beneficial.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the partially purified product.
Q2: I'm observing unreacted isatoic anhydride in my product. What is the recommended removal strategy?
A2: A basic wash is the ideal approach to remove isatoic anhydride.
Causality & Rationale: Isatoic anhydride, while neutral, is susceptible to nucleophilic attack by hydroxide ions present in a basic aqueous solution. This reaction causes the anhydride ring to open, forming a water-soluble 2-aminobenzoate salt.[5][6] A weak base like sodium bicarbonate is generally preferred over strong bases like sodium hydroxide to minimize the risk of hydrolyzing the desired amide product.[3] The neutral amide product will remain in the organic phase during this extraction.
Experimental Protocol: Basic Wash for Anhydride Removal
-
Dissolution: Ensure your crude product is dissolved in a water-immiscible organic solvent as described in the previous protocol.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a 5% aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing: Shake the funnel vigorously, venting frequently. You may observe gas (CO₂) evolution as the bicarbonate neutralizes any acidic species.
-
Separation & Drainage: Allow the layers to separate and drain the lower aqueous layer containing the sodium 2-aminobenzoate.
-
Final Washes: Wash the organic layer with water and then with brine.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.
Q3: After performing acid-base extractions, my product still has minor impurities or is off-color. What is the next purification step?
A3: Recrystallization is an excellent technique for final purification and for obtaining a crystalline solid.
Causality & Rationale: Recrystallization purifies compounds based on differences in solubility.[7][8] The ideal solvent will dissolve the desired compound completely at an elevated temperature but poorly at a low temperature. Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor). Benzamides often recrystallize well from polar protic solvents like ethanol or from mixed solvent systems such as ethanol-water.[9][10]
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water). The goal is to find a solvent that requires heating to dissolve the compound.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to just dissolve the solid completely.[7]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Q4: My compound is an oil or fails to crystallize, and chromatography seems necessary. What system should I use?
A4: Normal-phase flash column chromatography on silica gel is a standard and effective method.
Causality & Rationale: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[11][12] Since this compound is a polar molecule, it will adhere to the polar silica gel. A mobile phase of intermediate polarity will be required to elute it from the column. The less polar isatoic anhydride will elute earlier, while the highly polar 2-methoxyethylamine (if not removed by an acidic wash) would stick strongly to the silica. The aromatic amine in the product can sometimes cause "streaking" on the silica column; this can often be mitigated by adding a small amount of a basic modifier to the eluent.[10][12]
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (standard 230-400 mesh).
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. Start with a mixture like 50:50 Hexane:Ethyl Acetate and increase the polarity by increasing the proportion of ethyl acetate or by using a Dichloromethane:Methanol system. A good system will give your product an Rf value of ~0.3.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column using the selected mobile phase, starting with a less polar mixture and gradually increasing the polarity (gradient elution) if necessary to move the product off the column.[12]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify and combine those containing the pure product.
-
Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield the final, purified compound.
Purification Strategy Overview
The following diagram outlines the logical workflow for purifying this compound from its common starting materials.
Sources
- 1. A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One Part of Chemistry: Recrystallization [1chemistry.blogspot.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing N-(2-methoxyethyl)benzamide Synthesis
Welcome to the technical support center for the synthesis of N-(2-methoxyethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to optimize experimental outcomes. As Senior Application Scientists, we have compiled this resource to help you navigate the common challenges and nuances of this specific amide bond formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing N-(2-methoxyethyl)benzamide?
There are two principal and highly effective methods for synthesizing N-(2-methoxyethyl)benzamide. The choice between them often depends on the availability of starting materials, scale, and sensitivity of other functional groups in more complex substrates.
-
From an Acyl Chloride (Schotten-Baumann Reaction): This is a classic and robust method involving the reaction of benzoyl chloride with 2-methoxyethylamine.[1][2][3] The reaction is typically performed in a two-phase system with an aqueous base to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[3][4]
-
From a Carboxylic Acid (Amide Coupling): This route involves the direct condensation of benzoic acid and 2-methoxyethylamine using a coupling reagent.[5][6] This approach avoids the need to prepare the highly reactive acyl chloride separately. Common coupling reagents include carbodiimides like DCC or EDC, often used with additives like HOBt to improve efficiency and minimize side reactions.[7][8][9]
Q2: Which synthetic route is generally preferred and why?
The Schotten-Baumann (acyl chloride) method is often preferred for its speed, high yields, and simplicity, especially for straightforward substrates like N-(2-methoxyethyl)benzamide.[10] Benzoyl chloride is a readily available and highly reactive starting material, leading to rapid amide formation.[11]
However, the coupling reagent method offers significant advantages when dealing with more complex molecules that may be sensitive to the harsh conditions or the HCl byproduct of the Schotten-Baumann reaction.[5] Coupling reactions are performed under milder, neutral conditions. While these reagents can be more expensive, they provide greater control and are indispensable in peptide synthesis and medicinal chemistry.[7][12]
Q3: What are the most critical parameters to control for a successful synthesis?
Regardless of the chosen route, several parameters are critical for maximizing yield and purity:
-
Stoichiometry: Precise control over the molar ratios of reactants is essential. In the Schotten-Baumann reaction, using a slight excess of the amine can be beneficial, but a large excess of the acyl chloride can lead to side reactions.[13] For coupling reactions, equimolar amounts of the acid and amine are typical, with a slight excess (1.1-1.2 equivalents) of the coupling reagent.
-
Temperature Control: The initial reaction between benzoyl chloride and an amine is highly exothermic.[10] Cooling the reaction mixture (e.g., in an ice bath) during the addition of the acyl chloride is crucial to prevent side reactions, such as the formation of N,N-dibenzoylamine.[13][14]
-
Efficient Mixing: In the biphasic Schotten-Baumann reaction, vigorous stirring is mandatory to ensure sufficient contact between the reactants in the organic phase and the base in the aqueous phase.[15][16]
-
Anhydrous Conditions (for coupling reactions): While the Schotten-Baumann reaction is performed in a biphasic aqueous system, most amide coupling reactions require anhydrous (dry) solvents to prevent the hydrolysis of the activated carboxylic acid intermediate, which would reduce the yield.[10]
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting materials (benzoic acid or benzoyl chloride and 2-methoxyethylamine) and the N-(2-methoxyethyl)benzamide product. By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the product over time.
Troubleshooting Guide
Problem Area: Low or No Product Yield
Q: My Schotten-Baumann reaction (from benzoyl chloride) resulted in a very low yield. What are the most likely causes?
A: Low yields in this reaction are a common issue and can almost always be traced back to one of three primary causes.[14][15]
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and readily hydrolyzes upon contact with water or hydroxide ions to form unreactive benzoic acid.[14][16]
-
Causality: If the benzoyl chloride is added too quickly to the biphasic mixture or if mixing is inefficient, it can react with the aqueous base before it finds the amine in the organic layer.
-
Solution: Add the benzoyl chloride slowly and dropwise to the cooled, vigorously stirred reaction mixture. Ensure the interface between the organic and aqueous layers is constantly being disrupted by the stirring.[13]
-
-
Protonation of the Amine: The reaction generates HCl as a byproduct.[16] If the base is not present in sufficient quantity or is not effectively neutralizing the acid, the HCl will protonate the 2-methoxyethylamine starting material. The resulting ammonium salt is no longer nucleophilic and cannot react with the benzoyl chloride.[16]
-
Causality: An insufficient amount of base or poor mixing that prevents the base from neutralizing the generated acid at the reaction interface.
-
Solution: Use at least two equivalents of a base like sodium hydroxide. One equivalent is needed to neutralize the HCl byproduct, and another acts as a scavenger. Ensure vigorous stirring throughout the addition.[4]
-
-
Product Loss During Workup: N-(2-methoxyethyl)benzamide has some solubility in water.
-
Causality: Excessive washing of the organic layer with water or using incorrect pH during extractions can lead to significant product loss.
-
Solution: Minimize the volume of water used for washing. Ensure the aqueous layer is saturated with salt (brine wash) to decrease the solubility of the organic product in the aqueous phase before final separation.
-
Q: I'm using a coupling reagent (e.g., EDC) with benzoic acid, but the yield is poor. What are the potential issues?
A: While generally reliable, coupling reactions can fail for several reasons.
-
Poor Quality Reagents/Solvents: Carbodiimide reagents are moisture-sensitive.
-
Causality: The activated intermediate (an O-acylisourea) is highly susceptible to hydrolysis if water is present in the reaction solvent or on the glassware.[17] This consumes the activated species and halts the reaction.
-
Solution: Use anhydrous solvents (e.g., dry DMF or DCM) and ensure all glassware is thoroughly dried. Use fresh, high-quality coupling reagents.
-
-
Formation of N-acylurea Byproduct: This is a classic side reaction with carbodiimide reagents like DCC or EDC.[16]
-
Causality: The reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, especially if the amine nucleophile is slow to react.
-
Solution: Add a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt). HOBt intercepts the O-acylisourea to form an activated HOBt ester, which is less prone to rearrangement and reacts efficiently with the amine.[12][16]
-
-
Incorrect Base: Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU) salt coupling reagents require a non-nucleophilic base, typically a tertiary amine like diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid.
-
Causality: Using the wrong type of base or an insufficient amount can prevent the formation of the carboxylate needed to initiate the coupling mechanism.
-
Solution: Ensure you are using the correct type and amount of base (typically 2-3 equivalents) as specified for your chosen coupling reagent.
-
Problem Area: Product Purity Issues
Q: My final product is contaminated with a white solid that is insoluble in my purification solvent. What might it be?
A: The identity of the solid impurity depends on the synthetic route used.
-
If you used DCC as a coupling reagent: The insoluble white solid is almost certainly dicyclohexylurea (DCU), the byproduct of DCC.[7][18]
-
If you used the Schotten-Baumann method: The impurity is likely unreacted benzoic acid, formed from the hydrolysis of benzoyl chloride.
-
Solution: Benzoic acid can be easily removed during the workup. Wash the organic layer containing your product with a dilute aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃).[4] The basic wash will deprotonate the acidic benzoic acid, pulling the resulting sodium benzoate salt into the aqueous layer.
-
Q: The reaction produced an oil instead of a solid. How should I proceed with purification?
A: The formation of an oil can occur if the product has a low melting point or if impurities are present that depress the melting point.[16]
-
Step 1: Isolate the Oil. Perform a standard aqueous workup and extract the crude product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over an anhydrous salt (like Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude oil.
-
Step 2: Attempt to Induce Crystallization. Try dissolving the oil in a minimal amount of a hot solvent and then cooling it slowly. Scratching the inside of the flask with a glass rod can sometimes provide nucleation sites for crystals to form.[19]
-
Step 3: Use Column Chromatography. If crystallization fails, column chromatography is the most effective method for purifying oils. Use TLC to determine an optimal solvent system (e.g., a gradient of ethyl acetate in hexanes) that provides good separation between your product and any impurities.
Data Summary
| Parameter | Method 1: Schotten-Baumann | Method 2: EDC/HOBt Coupling |
| Starting Materials | Benzoyl Chloride, 2-Methoxyethylamine | Benzoic Acid, 2-Methoxyethylamine |
| Key Reagents | Aqueous Base (e.g., 10% NaOH) | EDC, HOBt, DIPEA (optional base) |
| Typical Solvent | Biphasic: Dichloromethane/Water | Anhydrous: DMF, Dichloromethane |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Reaction Time | 1-4 hours | 12-24 hours |
| Key Advantages | Fast, high yield, inexpensive reagents.[10] | Mild conditions, suitable for sensitive substrates.[5] |
| Common Pitfalls | Hydrolysis of acyl chloride, amine protonation.[15][16] | Requires anhydrous conditions, N-acylurea byproduct.[16] |
Experimental Protocols
Protocol 1: Synthesis via Schotten-Baumann Reaction
This protocol describes the synthesis of N-(2-methoxyethyl)benzamide from benzoyl chloride and 2-methoxyethylamine.
Materials:
-
2-Methoxyethylamine (1.0 eq.)
-
Benzoyl Chloride (1.05 eq.)
-
10% Aqueous Sodium Hydroxide (NaOH) solution (2.5 eq.)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stir bar, combine 2-methoxyethylamine (1.0 eq.) and dichloromethane. Cool the flask to 0°C in an ice bath.
-
Base Addition: Slowly add the 10% aqueous NaOH solution (2.5 eq.) to the stirred amine solution while maintaining the temperature at 0°C.
-
Acyl Chloride Addition: Add benzoyl chloride (1.05 eq.) dropwise to the vigorously stirred, cold biphasic mixture over 15-20 minutes. A white precipitate may form.[11]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to remove any benzoic acid), and finally with brine.[4]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary.[19]
Protocol 2: Synthesis via EDC/HOBt Coupling
This protocol outlines the synthesis from benzoic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
Benzoic Acid (1.0 eq.)
-
2-Methoxyethylamine (1.0 eq.)
-
EDC (1.2 eq.)
-
HOBt (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve benzoic acid (1.0 eq.), 2-methoxyethylamine (1.0 eq.), and HOBt (1.2 eq.) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Base Addition: Add DIPEA (2.5 equivalents) to the mixture.[15]
-
Coupling Reagent Addition: Slowly add EDC (1.2 equivalents) portion-wise to the reaction mixture. Stir at 0°C for 30 minutes.[15]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor by TLC for the disappearance of benzoic acid.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[15]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization. The urea byproduct from EDC is water-soluble and should be largely removed during the aqueous workup.
References
- BenchChem. (2025).
- Creative Peptides. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
- JoVE. (2023). Preparation of Amides. Journal of Visualized Experiments.
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Ishihara, K., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry.
- Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Chemistry Steps.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Organic Chemistry Portal. (n.d.).
- Sathee NEET. (n.d.). Chemistry Schotten Baumann Reaction.
- Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia.
- BenchChem. (2025). A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides. BenchChem.
- Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia.
- BenchChem. (2025). troubleshooting common issues in benzamide synthesis. BenchChem.
- BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis. BenchChem.
- BenchChem. (2025). A Technical Guide to the Core Chemical Reactions of Benzoyl Chloride. BenchChem.
- BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. BenchChem.
- BenchChem. (2025). How to overcome common problems in Benzamide synthesis?. BenchChem.
- BenchChem. (2025). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis. BenchChem.
- BenchChem. (2025). "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions. BenchChem.
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 2. grokipedia.com [grokipedia.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 7. file.globalso.com [file.globalso.com]
- 8. Video: Preparation of Amides [jove.com]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 17. Amide Synthesis [fishersci.dk]
- 18. peptide.com [peptide.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Purification of Polar Benzamide Derivatives
Welcome to the technical support center for the purification of polar benzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-recalcitrant molecules. The inherent polarity, hydrogen bonding capabilities, and potential basicity of benzamides can lead to a host of purification issues, from poor chromatographic resolution to difficulties in crystallization.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to explain the causality behind common problems and offer field-proven, step-by-step solutions to overcome them.
Part 1: General Troubleshooting & Initial Analysis
This section addresses the most common initial hurdles observed during the preliminary analysis and purification of crude reaction mixtures containing polar benzamides.
Q1: My benzamide derivative shows no or very poor mobility on a normal-phase silica TLC plate (Rf ≈ 0), even in ethyl acetate/hexane. What should I do first?
This is a classic sign that your compound is highly polar and adsorbs too strongly to the acidic silica gel stationary phase.[1] The immediate goal is to increase the mobile phase's eluotropic strength or reduce the analyte's interaction with the silica.
Troubleshooting Steps:
-
Increase Eluent Polarity: Systematically increase the polarity of your mobile phase. A common and effective system for polar compounds is a gradient of methanol (MeOH) in dichloromethane (DCM).[1] Start with 1% MeOH in DCM and gradually increase the concentration to 5%, 10%, and even up to 20% until you observe an Rf value between 0.2 and 0.4.
-
Introduce a Basic Modifier: If your benzamide contains a basic functional group (e.g., an amino group), it can interact strongly with the acidic silanol groups on the silica surface, causing significant streaking and poor mobility. Adding a small amount of a base like triethylamine (TEA) or ammonium hydroxide (NH₄OH) to the mobile phase can neutralize these active sites, dramatically improving mobility and spot shape.[1] A typical starting point is 0.5-1% TEA in your DCM/MeOH eluent.
-
Evaluate Alternative Techniques: If even highly polar solvent systems fail to provide adequate mobility, normal-phase chromatography may not be the best approach. It is time to consider techniques better suited for highly polar molecules, such as reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2]
Part 2: Chromatographic Purification Challenges
Flash chromatography is a workhorse purification technique, but polar benzamides can present unique challenges for both normal- and reverse-phase methods.
Q2: I'm using normal-phase (silica gel) chromatography, but my compound is streaking badly and the peaks are very broad. What's causing this and how can I fix it?
Peak streaking and broadening on silica are typically caused by one or more of the following factors: strong analyte-stationary phase interactions, column overloading, or compound instability on the acidic silica.
Causality & Solutions:
-
Strong Silanol Interactions: As mentioned previously, basic nitrogen atoms in your benzamide will interact strongly with acidic silanol groups on the silica surface.
-
Solution: Add a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to your mobile phase to saturate the acidic sites and ensure a more uniform interaction.[1]
-
-
Column Overloading: Loading too much crude material onto the column is a common cause of peak distortion.
-
Solution: As a rule of thumb, the sample load should be 1-5% of the column's stationary phase weight. Try injecting a smaller amount of your sample to see if peak shape improves.[1]
-
-
Alternative Stationary Phases: If modifiers are ineffective, the silica itself may be the problem.
Q3: My compound is too polar for normal-phase, so I tried reverse-phase (C18) chromatography, but it elutes in the solvent front with no retention. What's my next move?
This indicates that your compound is too polar to partition into the nonpolar C18 stationary phase, even with a highly aqueous mobile phase.[2]
Troubleshooting Workflow:
-
Maximize Aqueous Mobile Phase: Ensure you are starting with the highest possible water content (e.g., 95-100% water/buffer with 0-5% organic modifier like acetonitrile or methanol).
-
Consider Polar-Embedded Columns: Standard C18 phases can undergo "phase collapse" in highly aqueous conditions, leading to a loss of retention. Use a polar-embedded or polar-endcapped C18 column. These are designed with polar groups near the base of the alkyl chains, making them more stable and retentive for polar analytes in high-aqueous mobile phases.[1]
-
Switch to HILIC: If your compound is still unretained, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most logical next step. HILIC uses a polar stationary phase (like silica, diol, or amine) with a reverse-phase solvent system (high organic, low aqueous).[2] It is specifically designed for retaining and separating very polar molecules that show little to no retention in reverse-phase.[1][2]
Decision Workflow for Chromatography Selection
The following diagram outlines a logical decision-making process for selecting the appropriate chromatographic technique for your polar benzamide derivative.
Caption: Decision tree for selecting a purification strategy.
Part 3: Post-Chromatography & Alternative Purification
Even after successful chromatography, obtaining a pure, solid product can be challenging. This section covers crystallization and dealing with persistent impurities.
Q4: My purified benzamide derivative "oils out" instead of crystallizing. How can I induce crystallization?
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common for polar compounds and is often caused by residual impurities, rapid cooling, or an inappropriate solvent choice.[4][5]
Troubleshooting Steps:
-
Ensure High Purity: Impurities can significantly inhibit crystallization. If your product is not >95% pure, consider a second chromatographic step using an orthogonal method (e.g., purify by normal-phase, then run a quick reverse-phase plug to remove different impurities).
-
Slow Down Cooling: Rapid cooling is a primary cause of oiling out.[4] Allow the hot, saturated solution to cool to room temperature very slowly (e.g., by placing the flask in an insulated container). Only after it has reached room temperature should you move it to a refrigerator or ice bath.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[5]
-
Seed Crystals: If you have a tiny amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.[5]
-
-
Optimize Solvent System: The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold.[4][5] Experiment with solvent pairs. Dissolve the compound in a minimal amount of a "good" hot solvent (like ethanol or acetone), then slowly add a "poor" anti-solvent (like hexanes or diethyl ether) until the solution becomes faintly cloudy. Reheat gently to clarify and then cool slowly.[6]
Table 1: Common Impurities and Removal Strategies
| Impurity Type | Common Source | Recommended Removal Strategy |
| Unreacted Carboxylic Acid | Incomplete amide coupling reaction. | Perform a liquid-liquid extraction with a dilute basic solution (e.g., saturated NaHCO₃) during the initial workup.[4] |
| Unreacted Amine | Incomplete amide coupling reaction. | Perform a liquid-liquid extraction with a dilute acidic solution (e.g., 1M HCl) during the initial workup.[4] |
| Coupling Reagent Byproducts | Reagents like EDC or DCC. | Water-soluble byproducts (from EDC) can be removed by aqueous washes. Insoluble byproducts (like DCU from DCC) can be removed by filtration.[7] |
| Colored Impurities | Side reactions or degradation. | During recrystallization, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities.[4][5] |
Part 4: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for the key techniques discussed.
Protocol 1: Basic Modifier Screening for Normal-Phase TLC
This protocol helps determine if a basic modifier will improve the chromatography of your polar benzamide.
-
Prepare Stock Solutions:
-
Mobile Phase A: 10% Methanol in Dichloromethane (DCM).
-
Mobile Phase B: 1% Triethylamine (TEA) in Mobile Phase A.
-
Mobile Phase C: 1% Ammonium Hydroxide (NH₄OH) in Mobile Phase A.
-
-
Spot the TLC Plate: On a single silica gel TLC plate, spot your crude reaction mixture in three separate lanes.
-
Develop the Plate: Place the TLC plate in a chamber saturated with Mobile Phase A and allow it to develop.
-
Analyze and Repeat: After visualizing the plate, note the Rf and spot shape. Repeat the process in separate chambers for Mobile Phase B and Mobile Phase C.
-
Compare Results: Compare the three chromatograms. A significant increase in Rf and a reduction in streaking in lanes B or C indicates that a basic modifier is necessary for column chromatography.
Protocol 2: General Method for HILIC Purification
This protocol provides a starting point for purifying a highly polar benzamide derivative that is unretained by reverse-phase chromatography.
-
Column Selection: Use a silica gel column. Alternatively, an amino- or diol-bonded column can be used.[2][8]
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile (ACN).
-
Solvent B: Deionized Water.
-
Optional: Add a modifier like 0.1% formic acid or acetic acid to both solvents to improve peak shape if needed.
-
-
Column Equilibration: Equilibrate the column with a high concentration of the organic solvent, typically 95% A / 5% B, for at least 10 column volumes.
-
Sample Loading: Dissolve the sample in a minimal amount of a solvent mixture that is weaker than the initial mobile phase (e.g., 95:5 ACN/Water or DMSO if necessary).
-
Elution Gradient: Elute the column with a gradient that gradually increases the percentage of the aqueous component (Solvent B). A typical gradient might be:
-
5% B to 40% B over 10-15 column volumes.
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the pure product.
References
-
Bickler, B. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]
-
University of Rochester Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
ResearchGate Discussion. (2018). For highly polar compound, how to do the purification?[Link]
-
Edelmann, F. T. (2020). Response to "What is the best technique for amide purification?". ResearchGate. [Link]
-
Bickler, B. (2023). What can I use to purify polar reaction mixtures? Biotage. [Link]
-
Reddit r/Chempros Discussion. (2023). Purification of strong polar and basic compounds. [Link]
Sources
Technical Support Center: 2-Amino-N-(2-methoxyethyl)benzamide
Welcome to the technical support guide for 2-amino-N-(2-methoxyethyl)benzamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the hydrolytic degradation of this compound. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (PubChem CID: 15943054) is a substituted benzamide derivative.[1] Its structure contains two key functional groups: a primary aromatic amine (-NH₂) and a secondary amide (-CONH-). The amide bond is susceptible to cleavage by water in a reaction known as hydrolysis.[2][3][4] This degradation can lead to the formation of impurities, loss of active compound, and variability in experimental results, making stability a critical parameter to control.
Q2: What is amide hydrolysis and what conditions promote it for this compound?
Amide hydrolysis is a chemical reaction in which the amide bond is broken by reacting with water, yielding a carboxylic acid and an amine.[5] For this compound, the products of hydrolysis are 2-aminobenzoic acid and 2-methoxyethylamine. This reaction is typically very slow under neutral conditions but is significantly accelerated by the presence of acid or base catalysts and heat.[2][3][6]
-
Acidic Conditions: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[3][7]
-
Basic (Alkaline) Conditions: The hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon. This pathway is generally irreversible as the resulting carboxylic acid is deprotonated to a carboxylate salt.[7][8]
Q3: What are the primary factors I need to control to prevent hydrolysis?
There are three primary factors that you must diligently control:
-
pH: This is the most critical factor. The rate of hydrolysis is minimized in the neutral to slightly acidic pH range. Extreme acidic (pH < 4) and alkaline (pH > 8) conditions will dramatically increase the rate of degradation.[9][10][11] For many pharmaceuticals, a pH between 5 and 7 is often optimal for stability.[11]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at elevated temperatures, even for short periods, can lead to significant degradation.[12][13]
-
Moisture: As water is a reactant, its presence is essential for hydrolysis. For solid-state storage, minimizing exposure to atmospheric humidity is crucial.[13]
Q4: How can I detect and quantify the hydrolysis of my compound?
The most common and reliable method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) , typically with UV detection. A reverse-phase HPLC method can effectively separate the parent compound from its more polar degradation products (2-aminobenzoic acid and 2-methoxyethylamine). By running samples over time and comparing them to a reference standard, you can quantify the percentage of remaining parent compound and the formation of impurities.[14][15]
Q5: Are there other degradation pathways I should be aware of?
Yes. The 2-amino group, being a primary aromatic amine, is susceptible to oxidation .[16] This can be promoted by exposure to oxygen (air), light, and trace metal ions.[16][17] Therefore, in addition to preventing hydrolysis, it is best practice to protect the compound from light and to use high-purity solvents and reagents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[16]
Troubleshooting Guides
Scenario 1: An unknown peak is growing in my HPLC chromatogram over time.
-
Possible Cause: This is a classic sign of chemical degradation. If the new peak has a shorter retention time on a reverse-phase column, it is likely a more polar hydrolysis product, such as 2-aminobenzoic acid.
-
Troubleshooting Steps:
-
Confirm Identity: If possible, obtain a standard of the suspected degradation product (2-aminobenzoic acid) and compare its retention time to the unknown peak. Mass spectrometry (LC-MS) can also be used for definitive identification.
-
Review Solution Preparation: Check the pH of the solution. Was it buffered? Was the solvent acidic or basic?
-
Review Storage Conditions: Was the solution stored at room temperature or exposed to light? How old is the solution?
-
Corrective Action: Prepare fresh solutions daily using a pH-controlled buffer (see Protocol 2). Store stock solutions protected from light at 2-8°C for short-term use. For long-term storage, use solid material under inert gas.[18]
-
Scenario 2: My experimental results are inconsistent or show a loss of activity.
-
Possible Cause: Inconsistent results are often due to a variable concentration of the active compound, likely caused by ongoing hydrolysis. The loss of the parent amide structure will almost certainly lead to a loss of its intended biological or chemical activity.
-
Troubleshooting Steps:
-
Perform a Stability Check: Immediately analyze your current stock solution via HPLC to determine the concentration and purity of the this compound.
-
Implement Strict Protocols: Ensure all researchers on the team are using the exact same protocol for solution preparation and storage (see Protocols 1 and 2).
-
Use a Stability-Indicating Assay: Your primary experimental assay should be validated to ensure that the degradation products do not interfere with the results.
-
Corrective Action: Discard all old solutions. Prepare a new, fresh stock solution in a validated, stability-promoting buffer. Re-run key experiments to confirm that reproducibility is restored.
-
Visualizing the Chemistry: Hydrolysis Mechanisms & Workflow
The following diagrams illustrate the chemical pathways of degradation and a recommended workflow for ensuring compound stability.
Caption: Acid- and base-catalyzed hydrolysis pathways.
Sources
- 1. This compound | C10H14N2O2 | CID 15943054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
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- 9. researchgate.net [researchgate.net]
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- 11. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 2-Amino-N-(2-aminoethyl)benzamide | 98960-81-7 [sigmaaldrich.com]
Technical Support Center: Strategies for Solubilizing 2-amino-N-(2-methoxyethyl)benzamide
This guide provides in-depth technical advice for researchers, scientists, and drug development professionals encountering solubility challenges with 2-amino-N-(2-methoxyethyl)benzamide in experimental assays. We will move beyond simple protocols to explain the underlying physicochemical principles, enabling you to make informed decisions and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles.
Q1: I've dissolved this compound in my aqueous assay buffer, but it precipitated upon dilution. What is the most likely cause and the quickest fix?
A: This is a classic sign of a compound "crashing out" when the concentration of an organic stock solution is diluted into an aqueous medium where the compound's solubility is much lower. The quickest strategy is to leverage the basicity of the molecule. The ortho-amino group on the benzamide ring is weakly basic. By slightly lowering the pH of your final assay buffer (e.g., to pH 6.0-6.5), you can protonate this amino group, forming a more water-soluble salt. This is often the least disruptive method to your assay system.
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A: For initial stock preparation, 100% Dimethyl Sulfoxide (DMSO) is the industry standard and the best starting point.[] this compound, like most benzamide derivatives, is expected to have high solubility in polar aprotic solvents like DMSO.[2][3] This allows you to create a high-concentration stock (e.g., 10-50 mM) that can be serially diluted, ensuring the final concentration of DMSO in your assay remains very low (ideally ≤0.5%) to avoid artifacts.
Q3: My assay is sensitive to both pH changes and organic solvents. What are my options?
A: This is a challenging but solvable scenario. Your best option is to explore the use of cyclodextrins. These are cyclic oligosaccharides that can encapsulate the hydrophobic benzamide portion of your molecule in a central cavity, while their hydrophilic exterior ensures water solubility.[4] This "inclusion complex" formation is a non-covalent process that does not alter the compound's structure or require pH changes or organic co-solvents.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice to start with.
Q4: Can the solubilization method affect my experimental results?
A: Absolutely. Each method carries potential liabilities.
-
pH Adjustment: Can alter the charge state of your target protein or other assay components, affecting binding or enzymatic activity.[6]
-
Co-solvents (e.g., DMSO, Ethanol): High concentrations can denature proteins, disrupt cell membranes, and directly inhibit enzymes. It is critical to keep the final concentration as low as possible and always run a vehicle control (buffer with the same final co-solvent concentration but no compound).
-
Surfactants: Non-ionic surfactants are generally preferred, but they can still interfere with assays by disrupting protein-protein interactions, affecting membrane integrity, or interfering with optical readouts (e.g., fluorescence).[7][8]
-
Cyclodextrins: Are generally the most biologically inert, but at very high concentrations, they can extract cholesterol from cell membranes, which could be a concern in cell-based assays.[9]
Part 2: In-Depth Troubleshooting & Strategy Selection
Successfully solubilizing a compound for an assay is a balancing act between achieving the desired concentration and maintaining the biological integrity of the system. The following workflow and detailed guides will help you navigate this process.
Decision Workflow for Solubilization Strategy
This diagram outlines a logical path for selecting the appropriate method based on your specific experimental constraints.
Caption: Decision workflow for selecting a solubilization strategy.
Strategy 1: pH Adjustment (The First-Line Approach)
Mechanism of Action: The this compound molecule contains an aromatic amine (aniline derivative) which is a weak base. In neutral or alkaline solutions (pH > 7), this group is largely uncharged, contributing to the molecule's hydrophobicity and poor aqueous solubility. By lowering the pH of the buffer, the amino group becomes protonated (-NH2 → -NH3+). This positive charge significantly increases the molecule's interaction with polar water molecules, thereby increasing its solubility.[6] The solubility of ionizable drugs is often highly dependent on the pH of the medium.[][10][11]
Experimental Protocol:
-
Prepare Stock: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Prepare Buffers: Prepare a series of your final assay buffer at slightly acidic pH values (e.g., pH 7.2, 7.0, 6.8, 6.5, 6.0).
-
Test Dilution: Serially dilute the DMSO stock into each buffer to achieve your highest desired final assay concentration. For example, a 1:200 dilution of a 10 mM stock into the buffer yields a 50 µM final concentration with 0.5% DMSO.
-
Observe: Vortex each solution briefly and let it stand at the assay temperature for 15-30 minutes. Visually inspect for any signs of precipitation (cloudiness, Tyndall effect with a laser pointer, or visible particles).
-
Select pH: Choose the highest pH at which the compound remains fully dissolved. Always validate that this pH does not negatively impact your assay performance by running appropriate controls.
| Pros | Cons |
| Simple, inexpensive, and easy to implement.[] | The selected pH may alter the activity of the biological target. |
| Avoids or minimizes the use of organic solvents. | Potential for the compound to precipitate if the buffer capacity is insufficient. |
| Generally has minimal interference with assay readouts. | Not effective for non-ionizable compounds. |
Strategy 2: Co-solvent Systems (The Versatile Workhorse)
Mechanism of Action: Poorly water-soluble drugs often have low solubility because of the high energy required to break the strong hydrogen-bonding network of water to create a cavity for the hydrophobic solute. Co-solvents are water-miscible organic solvents that work by reducing the overall polarity of the solvent system.[12][13] They intersperse within the water molecules, disrupting the hydrogen-bonding network and making it more energetically favorable for the non-polar compound to dissolve.[]
Caption: Co-solvents disrupt water's structure to solubilize a drug.
Experimental Protocol:
-
Prepare Stock: Prepare a concentrated stock (e.g., 20 mM) in 100% of the chosen co-solvent (start with DMSO).
-
Perform Titration: In a microplate or microcentrifuge tubes, add your assay buffer.
-
Spike in Compound: Add increasing volumes of the co-solvent stock to the buffer to create a range of final co-solvent concentrations (e.g., 0.2%, 0.5%, 1.0%, 2.0%, 5.0%).
-
Observe Solubility: Mix and observe for precipitation as described in the pH adjustment protocol.
-
Determine Minimum %: Identify the lowest co-solvent concentration that maintains the solubility of your highest required compound concentration.
-
Validate: Crucially, run a vehicle control curve with just the co-solvent (at the determined percentage) to assess its impact on assay performance.
| Co-Solvent | Typical Final Conc. | Advantages | Disadvantages |
| DMSO | < 0.5% | Excellent solubilizing power for many compounds, thermally stable.[] | Can be toxic to cells at >0.5%, can interfere with some enzymatic assays. |
| Ethanol | < 1% | Less toxic than DMSO for many cell types, volatile.[] | Less effective solubilizer than DMSO for highly non-polar compounds. |
| PEG 400 | < 2% | Low toxicity, often used in in-vivo formulations.[] | Can be viscous, may have lower solubilizing power than DMSO. |
Strategy 3: Surfactants (For Challenging Cases)
Mechanism of Action: Surfactants are amphiphilic molecules with a polar (hydrophilic) head and a non-polar (hydrophobic) tail. In aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment. Poorly soluble compounds like this compound can partition into this hydrophobic core, effectively being solubilized within the aqueous bulk solution.[13][14] Non-ionic surfactants like Tween® 20 or Triton™ X-100 are generally preferred in biological assays to minimize protein denaturation.[7]
Experimental Protocol:
-
Select Surfactant: Choose a non-ionic surfactant such as Tween® 20 or Polysorbate 80.
-
Prepare Surfactant Buffer: Prepare your assay buffer containing the surfactant at a concentration above its CMC (e.g., 0.01% - 0.1% w/v for Tween® 20).
-
Prepare Stock: Prepare a 10 mM stock of the compound in 100% DMSO.
-
Test Dilution: Dilute the DMSO stock into the surfactant-containing buffer to the desired final concentration.
-
Observe & Validate: Check for solubility and, most importantly, run controls to ensure the surfactant itself does not disrupt your assay. Surfactants can significantly impact assay signals.[15]
Strategy 4: Cyclodextrins (An Advanced, Low-Interference Option)
Mechanism of Action: Cyclodextrins (CDs) are bucket-shaped cyclic oligosaccharides. The exterior of the molecule is hydrophilic, making it water-soluble, while the interior cavity is hydrophobic. A poorly soluble "guest" molecule, such as this compound, can fit into this cavity, forming a non-covalent "inclusion complex."[][4] This complex has the water-solubilizing properties of the cyclodextrin, dramatically increasing the apparent aqueous solubility of the guest molecule without using organic solvents or altering pH.[9][16]
Caption: A drug molecule forms a host-guest complex with cyclodextrin.
Experimental Protocol:
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, highly soluble, and low-toxicity choice.
-
Prepare CD Solution: Dissolve HP-β-CD in your assay buffer to create a range of concentrations (e.g., 1%, 2%, 5% w/v).
-
Add Compound: Add the solid powder of this compound directly to the CD solutions. Alternatively, add a small volume of a concentrated DMSO stock of the compound to the CD solution while vortexing to facilitate complex formation.
-
Equilibrate: Allow the mixture to equilibrate. This can be accelerated by sonication or shaking overnight at room temperature.
-
Clarify: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Quantify: Carefully remove the supernatant and determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV). This will give you the maximum soluble concentration for each CD concentration.
Part 3: Summary & Best Practices
| Strategy | Ease of Use | Assay Compatibility | Solubilization Power | Key Limitation |
| pH Adjustment | ★★★★★ | ★★★★☆ | ★★☆☆☆ | Only for ionizable compounds; pH may affect biology. |
| Co-solvents | ★★★★☆ | ★★★☆☆ | ★★★☆☆ | Potential for solvent artifacts and toxicity; requires vehicle control. |
| Surfactants | ★★★☆☆ | ★★☆☆☆ | ★★★★☆ | High risk of assay interference; requires careful validation. |
| Cyclodextrins | ★★☆☆☆ | ★★★★★ | ★★★★☆ | Higher cost; requires more complex preparation and quantification. |
Golden Rules for Success
-
Start with DMSO: Always prepare your primary stock solution in 100% DMSO. It is the most universal solvent for screening compounds.
-
Minimize the Additive: Whichever strategy you choose, the goal is to use the minimum amount of additive (acid, co-solvent, surfactant, etc.) required to achieve solubility at your desired concentration.
-
Controls are Non-Negotiable: Always run a "vehicle control" that includes everything except your test compound. This is the only way to know if your solubilization system is creating artifacts.
-
Mind the Order of Addition: When using co-solvents, it is often best to dilute the compound stock into the final buffer, rather than adding buffer to the stock, to avoid localized high concentrations that can cause precipitation.
-
Visual Inspection is Key: Before placing samples in an automated reader, always perform a final visual check for any signs of precipitation.
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Validation & Comparative
A Comparative Guide to a Benzamide Derivative and Established Cancer Drug Classes: PARP and HDAC Inhibitors
Introduction
In the landscape of targeted cancer therapy, the exploration of novel chemical entities is paramount. This guide addresses the compound 2-amino-N-(2-methoxyethyl)benzamide . A thorough review of publicly available scientific literature reveals its primary characterization as a chemical compound with defined physical and chemical properties.[1] However, there is a notable absence of published data detailing its efficacy as a specific inhibitor or its precise mechanism of action in a biological context.
Given that this compound belongs to the benzamide class of compounds—a scaffold known to be employed in the development of various targeted therapies—this guide will provide a comparative analysis of two prominent classes of inhibitors that are highly relevant to oncology research: Poly (ADP-ribose) Polymerase (PARP) inhibitors and Benzamide-based Histone Deacetylase (HDAC) inhibitors . This comparison will provide researchers, scientists, and drug development professionals with a foundational understanding of their distinct mechanisms, efficacy, and the experimental methodologies used to evaluate them.
Section 1: Poly (ADP-ribose) Polymerase (PARP) Inhibitors
Mechanism of Action: Exploiting Synthetic Lethality
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway.[2] Their primary role is in the repair of DNA single-strand breaks (SSBs).[3] When a PARP inhibitor is introduced, it blocks the catalytic activity of the PARP enzyme.[4] This inhibition leads to an accumulation of unrepaired SSBs.
In healthy cells, these SSBs can be repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, this alternative repair pathway is deficient. The accumulation of SSBs, when encountered by the replication fork, leads to the formation of double-strand breaks (DSBs). The inability of these HR-deficient cancer cells to repair DSBs results in genomic instability and, ultimately, cell death. This concept, where the loss of either pathway alone is viable but the simultaneous loss of both is lethal, is known as "synthetic lethality."[2]
Another crucial aspect of PARP inhibitor action is "PARP trapping," where the inhibitor not only blocks PARP's catalytic function but also traps the PARP protein on the DNA at the site of damage. This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and repair, leading to cell death.[5]
Efficacy of Clinically Approved PARP Inhibitors
Several PARP inhibitors have been approved for the treatment of various cancers, particularly those with BRCA mutations.[6] Their efficacy is typically measured by progression-free survival (PFS), overall survival (OS), and objective response rate (ORR).
| Inhibitor | Cancer Type | Trial | Efficacy Highlights (Compared to Control) | Reference(s) |
| Olaparib | Ovarian Cancer (gBRCA mutated) | SOLO1 | Significantly longer PFS. | [7] |
| Breast Cancer (gBRCA mutated) | OlympiAD | Improved PFS over standard chemotherapy. | [8] | |
| Niraparib | Ovarian Cancer | ENGOT-OV16/NOVA | Prolonged PFS regardless of BRCA status. | [9][10] |
| Rucaparib | Ovarian Cancer (BRCA mutated) | ARIEL3 | Improved PFS. | [9] |
| Talazoparib | Breast Cancer (gBRCA mutated) | EMBRACA | Superior PFS compared to chemotherapy. | [8] |
Experimental Protocol: Assessing PARP Inhibitor Efficacy via Cell Viability Assay
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a PARP inhibitor in cancer cell lines.
1. Cell Culture and Seeding:
- Culture BRCA-mutant (e.g., CAPAN-1) and BRCA-wild-type (e.g., BxPC-3) pancreatic cancer cells in appropriate media.
- Harvest cells and perform a cell count.
- Seed cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
2. Compound Preparation and Treatment:
- Prepare a stock solution of the PARP inhibitor in DMSO.
- Perform a serial dilution to create a range of concentrations (e.g., 0.01 nM to 10 µM).
- Treat the cells with the diluted compounds. Include a vehicle control (DMSO) and a positive control (a known PARP inhibitor).
3. Incubation:
- Incubate the treated plates for 72 hours.
4. Cell Viability Assessment (MTS Assay):
- Add MTS reagent to each well according to the manufacturer's instructions.
- Incubate for 1-4 hours until a color change is observed.
- Read the absorbance at 490 nm using a plate reader.
5. Data Analysis:
- Normalize the absorbance readings to the vehicle control.
- Plot the normalized values against the logarithm of the inhibitor concentration.
- Use a non-linear regression model to calculate the IC50 value.
Section 2: Benzamide-based Histone Deacetylase (HDAC) Inhibitors
Mechanism of Action: Epigenetic Regulation
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.
HDAC inhibitors, including those with a benzamide scaffold, work by blocking the activity of these enzymes. The benzamide group can chelate the zinc ion in the active site of the HDAC enzyme, preventing it from deacetylating histones. This inhibition leads to hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of silenced genes, including tumor suppressor genes. The downstream effects include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.
Efficacy of Benzamide-based HDAC Inhibitors
Several benzamide derivatives have been investigated as HDAC inhibitors, with some progressing to clinical trials. Their efficacy is often initially determined by their IC50 values against specific HDAC isoforms.
| Inhibitor | Target(s) | In Vitro Efficacy (IC50) | Reference(s) |
| Entinostat (MS-275) | Class I HDACs | ~4.8 µM against partially purified HDAC | [11] |
| Mocetinostat (MGCD0103) | Class I and IV HDACs | Nanomolar range against specific isoforms | [12] |
| Various Novel Benzamides | HDAC1 | Potent inhibition, with some compounds showing nanomolar IC50 values. | [13][14][15] |
Experimental Protocol: In Vitro HDAC Activity Assay
This protocol describes a common method to measure the inhibitory activity of a compound against HDAC enzymes.
1. Reagents and Materials:
- Recombinant human HDAC enzyme.
- Fluorogenic HDAC substrate.
- Assay buffer.
- HDAC inhibitor (test compound and positive control, e.g., Trichostatin A).
- Developer solution.
- Black 96-well microplate.
2. Assay Procedure:
- Prepare serial dilutions of the test compound in assay buffer.
- Add the diluted compounds, recombinant HDAC enzyme, and assay buffer to the wells of the microplate.
- Incubate for a short period (e.g., 10 minutes) at 37°C.
- Initiate the reaction by adding the fluorogenic HDAC substrate.
- Incubate for a specified time (e.g., 30 minutes) at 37°C.
- Stop the reaction by adding the developer solution.
- Incubate for an additional 15 minutes at room temperature.
3. Data Acquisition and Analysis:
- Measure the fluorescence using a microplate reader (excitation/emission wavelengths depend on the substrate).
- Subtract the background fluorescence (wells without enzyme).
- Calculate the percentage of inhibition relative to the no-inhibitor control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
Comparative Summary: PARP vs. HDAC Inhibitors
| Feature | PARP Inhibitors | Benzamide-based HDAC Inhibitors |
| Primary Target | Poly (ADP-ribose) Polymerase (PARP1/2) | Histone Deacetylases (HDACs) |
| Mechanism of Action | Inhibition of DNA single-strand break repair, PARP trapping, leading to synthetic lethality in HR-deficient cells. | Inhibition of histone deacetylation, leading to chromatin relaxation and altered gene expression. |
| Cellular Consequence | Accumulation of DNA damage, genomic instability, and apoptosis. | Re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. |
| Key Examples | Olaparib, Niraparib, Rucaparib, Talazoparib | Entinostat (MS-275), Mocetinostat |
| Therapeutic Strategy | Targeted therapy for cancers with specific DNA repair defects (e.g., BRCA mutations). | Broad-acting epigenetic therapy. |
| Efficacy Readouts | Progression-Free Survival (PFS), Overall Survival (OS), Objective Response Rate (ORR). | IC50 values, changes in histone acetylation, cell viability, tumor growth inhibition. |
Conclusion
While the specific inhibitory profile of This compound remains to be elucidated through dedicated research, its chemical scaffold places it within a class of compounds that has yielded potent therapeutic agents. This guide has provided a comparative framework for understanding two major classes of cancer drugs: PARP inhibitors and benzamide-based HDAC inhibitors. They operate through fundamentally different but equally compelling mechanisms of action—one exploiting specific genetic vulnerabilities in DNA repair, and the other reprogramming the epigenetic landscape of cancer cells. The detailed experimental protocols provided herein offer a starting point for researchers seeking to characterize the efficacy of novel inhibitors within these or other emerging classes of targeted therapies.
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A Technical Guide to the Structure-Activity Relationship of 2-amino-N-(2-methoxyethyl)benzamide Analogs as Histone Deacetylase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 2-amino-N-(2-methoxyethyl)benzamide analogs, a promising class of histone deacetylase (HDAC) inhibitors. By synthesizing data from multiple studies, we will explore the critical chemical features governing their inhibitory potency and isoform selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel epigenetic modulators.
Introduction: The Emergence of 2-Aminobenzamides as HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression.[1] By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[1] Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a validated therapeutic strategy.[2]
The 2-aminobenzamide scaffold has emerged as a key pharmacophore for the design of potent and selective HDAC inhibitors.[3][4] These compounds typically mimic the structure of substrate lysine residues, with the 2-amino group coordinating with the zinc ion in the active site of the enzyme. The general structure consists of three key components: a zinc-binding group (the 2-aminobenzamide), a linker region, and a "cap" group that interacts with the surface of the enzyme. The N-(2-methoxyethyl) moiety of the title compounds serves as a linker, and its impact on the pharmacological properties will be a key focus of this guide.
Core Structure-Activity Relationships
The biological activity of 2-aminobenzamide analogs is highly dependent on the nature of the substituents at various positions of the molecule. Understanding these relationships is crucial for the rational design of more potent and selective inhibitors.
The Indispensable 2-Amino Group
The primary amino group at the ortho position of the benzamide is a critical zinc-binding motif. This group chelates the zinc ion in the catalytic domain of HDACs, mimicking the interaction of the acetylated lysine substrate. Any substitution or replacement of this amine generally leads to a significant loss of inhibitory activity.[5]
Substitutions on the Benzamide Ring
Modifications to the benzamide ring can influence the compound's potency and isoform selectivity. For instance, the introduction of a fluorine atom can enhance metabolic stability.[6] Bulky substituents are generally not well-tolerated, suggesting steric constraints within the enzyme's active site.[7]
The Role of the N-Substituent (Linker)
The N-substituent of the benzamide, in this case, the 2-methoxyethyl group, acts as a linker to the cap group. The nature and length of this linker are critical for optimal positioning of the cap group for surface recognition. The methoxyethyl group offers several potential advantages:
-
Solubility: The ether and amide functionalities can improve aqueous solubility, a desirable property for drug candidates.[8]
-
Flexibility: The flexible ethyl chain allows the cap group to adopt an optimal conformation for binding.
-
Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, potentially forming interactions with residues at the rim of the active site.
The "Cap" Group: Driving Potency and Selectivity
The terminal "cap" group is a major determinant of both the potency and isoform selectivity of 2-aminobenzamide HDAC inhibitors. Aromatic or heteroaromatic rings are common cap groups, and their interactions with the surface residues of the enzyme are crucial for high-affinity binding.[3][4] Variations in the cap group can lead to significant differences in the inhibition profile against different HDAC isoforms.
Comparative Analysis of Analog Performance
The following table summarizes the in vitro inhibitory activity of a selection of 2-aminobenzamide analogs against Class I HDACs. This data highlights the impact of modifications to the cap group.
| Compound ID | Linker | Cap Group | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Reference |
| Analog 1 | N-(2-methoxyethyl) | Phenyl | 500 | 650 | 800 | [Hypothetical Data] |
| Analog 2 | N-(2-methoxyethyl) | 4-Fluorophenyl | 250 | 300 | 400 | [Hypothetical Data] |
| 19f | piperazin-1-yl | pyrazine-2-yl | 100 | 120 | 150 | [3] |
| 21a | piperazin-1-yl | 4-(trifluoromethyl)phenyl | 80 | 95 | 250 | [3] |
| 29b | piperazin-1-yl | 6-chloropyridin-3-yl | 90 | 110 | 300 | [3] |
| 7j | N/A | 4-aminophenyl | 650 | 780 | 1700 | [1] |
| FNA | N/A | 4-[bis-(2-chloroethyl)-amino]-phenyl | 150 | 180 | 95.48 | [6] |
Note: Hypothetical data for N-(2-methoxyethyl) analogs are included for illustrative purposes, as direct comparative data for this specific linker with varied caps was not available in the searched literature. The trends are based on established SAR principles.
Experimental Protocols
General Synthesis of this compound Analogs
A common synthetic route to this class of compounds involves the amidation of a 2-nitrobenzoic acid derivative followed by the reduction of the nitro group.[9]
Caption: General synthetic scheme for this compound.
Step-by-Step Protocol:
-
Amide Bond Formation: To a solution of 2-methoxyethylamine in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine. Cool the mixture to 0°C and slowly add 2-nitrobenzoyl chloride. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude N-(2-methoxyethyl)-2-nitrobenzamide by column chromatography.
-
Nitro Group Reduction: Dissolve the purified nitrobenzamide in a suitable solvent (e.g., ethanol). Add a reducing agent, such as tin(II) chloride dihydrate or perform catalytic hydrogenation using palladium on carbon.[9] Heat the reaction mixture as required.
-
Final Purification: Upon completion of the reduction, neutralize the reaction mixture and extract the product with an organic solvent. Wash, dry, and concentrate the organic layer. Purify the final product, this compound, by recrystallization or column chromatography.
In Vitro HDAC Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available HDAC activity/inhibition assay kits.[10][11][12]
Caption: Workflow for a colorimetric HDAC inhibition assay.
Step-by-Step Protocol:
-
Prepare Reagents: Reconstitute and dilute all kit components (assay buffer, HDAC substrate, HDAC enzyme, developing solution, etc.) as per the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test compounds (2-aminobenzamide analogs) in assay buffer.
-
Enzyme Reaction:
-
Add assay buffer to the wells of a 96-well plate.
-
Add the diluted test compounds or vehicle control to the respective wells.
-
Add the diluted HDAC enzyme (e.g., HDAC1, 2, or 3) to all wells except the blank.
-
Initiate the reaction by adding the HDAC substrate.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for enzymatic deacetylation.[12]
-
Development:
-
Add the developing solution, which contains a specific antibody that recognizes the deacetylated substrate.
-
Incubate at room temperature to allow for antibody binding.
-
-
Signal Detection:
-
Add the colorimetric substrate.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The 2-aminobenzamide scaffold is a versatile starting point for the development of potent and selective HDAC inhibitors. The structure-activity relationships discussed herein highlight the critical roles of the 2-amino group as a zinc-binding moiety, the benzamide ring in orienting the molecule within the active site, and the N-substituent and cap group in driving potency and selectivity. The N-(2-methoxyethyl) linker offers favorable physicochemical properties, making analogs with this feature worthy of further investigation.
Future research should focus on the synthesis and evaluation of a broader range of this compound analogs with diverse cap groups to build a more comprehensive SAR profile. In vivo studies in relevant cancer models will be essential to validate the therapeutic potential of these promising compounds.
References
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Ibrahim, H. S., Abdelsalam, M., Zeyn, Y., Zessin, M., Mustafa, A.-H. M., Fischer, M. A., Zeyen, P., Sun, P., Bülbül, E. F., Vecchio, A., Erdmann, F., Schmidt, M., Robaa, D., Barinka, C., Romier, C., Schutkowski, M., Krämer, O. H., & Sippl, W. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. International Journal of Molecular Sciences, 23(1), 369. [Link]
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EpiQuik™ HDAC Activity/Inhibition Assay Kit (Colorimetric). (2022). EpigenTek. [Link]
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Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Future Medicinal Chemistry. [Link]
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Ibrahim, H. S., Abdelsalam, M., Zeyn, Y., Zessin, M., Mustafa, A.-H. M., Fischer, M. A., Zeyen, P., Sun, P., Bülbül, E. F., Vecchio, A., Erdmann, F., Schmidt, M., Robaa, D., Barinka, C., Romier, C., Schutkowski, M., Krämer, O. H., & Sippl, W. (2022). Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors. Molecules, 27(8), 2487. [Link]
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Wang, H., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters, 11(11), 2229-2235. [Link]
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Kiyokawa, S., et al. (2010). New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group. Bioorganic & medicinal chemistry, 18(11), 3925-3933. [Link]
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Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. (2021). ACS medicinal chemistry letters, 12(4), 606-612. [Link]
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Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress. (2020). Bioorganic & medicinal chemistry letters, 30(16), 127329. [Link]
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Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. (2020). Frontiers in Chemistry, 8, 583. [Link]
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A Comparative Guide to the Synthetic Routes of 2-Aminobenzamide Derivatives
Introduction
2-Aminobenzamide and its derivatives are cornerstone building blocks in medicinal chemistry and materials science, forming the core scaffold of a multitude of biologically active compounds, including anticancer, anticonvulsant, and antimicrobial agents.[1] The strategic synthesis of these molecules is therefore of paramount importance to researchers in drug development and organic synthesis. This guide provides an in-depth, objective comparison of the primary synthetic routes to 2-aminobenzamide derivatives, offering experimental data and field-proven insights to inform your selection of the optimal synthetic strategy.
This comparison will navigate through the most prevalent and effective methodologies, including synthesis from isatoic anhydride, 2-nitrobenzonitrile, and modern catalytic approaches. Each section will delve into the mechanistic underpinnings of the reactions, present detailed experimental protocols, and summarize key performance data to facilitate a comprehensive understanding.
I. Synthesis from Isatoic Anhydride: A Versatile and Widely Used Precursor
Isatoic anhydride stands as one of the most versatile and historically significant starting materials for the synthesis of 2-aminobenzamide derivatives.[2][3] Its reactivity towards nucleophiles, particularly amines, provides a direct and efficient pathway to the desired products.[4] The reaction proceeds via a nucleophilic attack on the more electrophilic C-4 carbonyl group of the isatoic anhydride, leading to a ring-opening and subsequent decarboxylation to yield the final 2-aminobenzamide derivative.[4]
Reaction Mechanism: Isatoic Anhydride with an Amine
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A Comparative Guide to the Biological Activities of 2-amino-N-(2-methoxyethyl)benzamide and its Para-Isomer
Foreword for the Research Community
In the landscape of medicinal chemistry, the positional isomerism of functional groups on an aromatic scaffold can profoundly influence biological activity. This guide delves into a comparative analysis of two such isomers: 2-amino-N-(2-methoxyethyl)benzamide (the ortho-isomer) and 4-amino-N-(2-methoxyethyl)benzamide (the para-isomer). It is imperative to state at the outset that a direct, head-to-head comparison of the biological activities of these two specific molecules is not extensively documented in publicly available literature. Therefore, this guide adopts a scientifically grounded, inferential approach. By examining the established biological roles of structurally related ortho- and para-aminobenzamide derivatives and fundamental principles of structure-activity relationships (SAR), we aim to provide a predictive framework for their potential biological activities and guide future experimental investigations.
Physicochemical Properties: A Foundation for Biological Interaction
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of the computed properties for the ortho- and para-isomers.
| Property | This compound | 4-amino-N-(2-methoxyethyl)benzamide |
| Molecular Formula | C₁₀H₁₄N₂O₂ | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol [1] | 194.23 g/mol |
| LogP (calculated) | 0.4[1] | ~0.5 (estimated) |
| Hydrogen Bond Donors | 2[1] | 2 |
| Hydrogen Bond Acceptors | 3[1] | 3 |
| Rotatable Bonds | 4[1] | 4 |
Inferred Biological Profile of this compound (Ortho-Isomer)
The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition and analgesic properties.
Potential as a Kinase Inhibitor
Numerous 2-aminobenzamide and 2-aminobenzimidazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[2][3][4][5] The ortho-amino group is often a key pharmacophoric element, participating in hydrogen bonding interactions within the ATP-binding pocket of kinases. For instance, 2-aminobenzimidazoles have been developed as inhibitors of Aurora kinases and Interleukin-2 Inducible T-cell Kinase (ITK).[3][4][5]
Hypothesized Kinase Inhibition Pathway
Caption: Proposed mechanism of PARP inhibition leading to synthetic lethality.
Potential as a DNA Methyltransferase (DNMT) Inhibitor
Derivatives of 4-amino-N-(4-aminophenyl)benzamide have been designed as inhibitors of DNA methyltransferases (DNMTs). [6][7]These enzymes play a crucial role in epigenetic regulation, and their inhibition can lead to the re-expression of tumor suppressor genes.
The Decisive Role of Isomerism: A Structural Perspective
The seemingly subtle shift of the amino group from the ortho to the para position can have profound implications for the molecule's three-dimensional structure and its ability to interact with biological targets.
A key difference arises from the potential for intramolecular hydrogen bonding in the ortho-isomer. The proximity of the ortho-amino group to the amide moiety can lead to the formation of a pseudo-six-membered ring through a hydrogen bond between an amino proton and the amide carbonyl oxygen. This interaction can enforce a more planar conformation on the molecule. In contrast, the para-isomer lacks this possibility and is likely to be more conformationally flexible.
Molecular planarity is often a critical factor for binding to specific biological targets, such as the flat, hydrophobic ATP-binding pocket of kinases or for intercalation into DNA. Therefore, the more rigid, planar structure of the ortho-isomer might favor its interaction with kinases, while the conformational flexibility of the para-isomer might be better suited for the deeper binding grooves of enzymes like PARP.
Structural Comparison of Ortho and Para Isomers
Caption: Conformational differences between the ortho and para isomers.
Proposed Experimental Workflows for a Definitive Comparison
To move from inference to empirical evidence, a direct comparative study is essential. The following are detailed protocols for assessing the potential kinase and PARP inhibitory activities of the two isomers.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (e.g., against a panel of cancer-related kinases)
-
Compound Preparation:
-
Dissolve this compound and 4-amino-N-(2-methoxyethyl)benzamide in 100% DMSO to create 10 mM stock solutions.
-
Perform serial dilutions in an appropriate assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
-
Assay Procedure (Luminescent Kinase Assay):
-
In a 96-well plate, add the kinase, the specific substrate peptide, and ATP to each well.
-
Add the serially diluted compounds (and a DMSO vehicle control) to the wells.
-
Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
Add a detection reagent that contains a luciferase, which will produce a luminescent signal in the presence of the remaining ATP.
-
Read the luminescence on a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value for each isomer.
-
Workflow for Kinase Inhibition Assay
Caption: Step-by-step workflow for the in vitro kinase inhibition assay.
Experimental Protocol 2: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
-
Compound Preparation:
-
Prepare stock solutions and serial dilutions of the ortho- and para-isomers as described in the kinase assay protocol.
-
-
Assay Procedure:
-
Coat a 96-well plate with histones (the protein substrate for PARP-1) and incubate overnight.
-
Wash the plate and add activated DNA (to stimulate PARP-1 activity).
-
Add the serially diluted compounds, a known PARP inhibitor (e.g., Olaparib) as a positive control, and a DMSO vehicle control.
-
Add PARP-1 enzyme and biotinylated NAD⁺ (the substrate for the PARylation reaction).
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated PAR chains.
-
Add a chemiluminescent HRP substrate and read the signal on a plate reader. A higher signal indicates more PARylation and thus weaker inhibition.
-
-
Data Analysis:
-
Calculate the percentage of PARP-1 inhibition for each compound concentration.
-
Determine the IC₅₀ values as described for the kinase assay.
-
Workflow for PARP-1 Inhibition Assay
Caption: Step-by-step workflow for the in vitro PARP-1 inhibition assay.
Conclusion and Future Directions
While direct experimental evidence remains elusive, a comparative analysis based on the extensive literature on aminobenzamide derivatives allows for the formulation of plausible hypotheses regarding the biological activities of this compound and its para-isomer. The ortho-isomer, with its potential for increased molecular planarity, is predicted to be a more likely candidate for kinase inhibition. Conversely, the para-isomer aligns more closely with the structural motifs of known PARP and DNMT inhibitors.
This guide underscores the critical importance of positional isomerism in drug design and provides a clear roadmap for the experimental validation of these hypotheses. The proposed workflows offer robust methods for a definitive head-to-head comparison. Such studies will not only elucidate the specific biological roles of these two molecules but also contribute to a deeper understanding of the structure-activity relationships within the versatile aminobenzamide class of compounds.
References
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A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 2-amino-N-(2-methoxyethyl)benzamide Quantification
Introduction: The Critical Need for Robust Quantification
In the landscape of pharmaceutical development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. For a molecule such as 2-amino-N-(2-methoxyethyl)benzamide, a compound of interest in drug discovery and development, establishing a validated analytical method is a non-negotiable prerequisite for its progression through the pharmaceutical pipeline. This guide provides a comparative analysis of two widely adopted analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The validation of these analytical methods is performed in strict accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), to ensure data integrity and regulatory compliance.[1][2][3][4][5] Key validation parameters, including specificity, linearity, range, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ), are meticulously assessed for each method.[2] This guide will delve into the experimental protocols for both HPLC-UV and LC-MS/MS, present a comparative analysis of their performance, and provide visual workflows to aid in the selection of the most appropriate method for your specific analytical needs.
Comparative Analytical Performance: A Head-to-Head Analysis
The choice between HPLC-UV and LC-MS/MS is often dictated by the specific requirements of the analytical task at hand, including the desired sensitivity, the complexity of the sample matrix, and throughput considerations. Below is a summary of the typical performance characteristics of each method for the analysis of a small molecule like this compound.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | ICH Q2(R2) Guideline Reference |
| Specificity | Moderate to High | High to Very High | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2] |
| Linearity (r²) | > 0.995 | > 0.999 | A linear relationship should be evaluated across the range of the analytical procedure.[2] |
| Range | 10 ng/mL - 1000 ng/mL | 0.1 ng/mL - 200 ng/mL | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4] |
| Accuracy (% Bias) | Within ±15% | Within ±15% | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] |
| Precision (% CV) | < 15% | < 10% | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[2] |
| Limit of Detection (LOD) | ~2 ng/mL | ~0.05 ng/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.1 ng/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Assessed by minor variations in mobile phase composition, pH, and column temperature. | Assessed by minor variations in mobile phase composition, flow rate, and collision energy. | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed methodologies for both the HPLC-UV and LC-MS/MS analysis of this compound. These protocols are based on established methods for structurally similar compounds and represent best practices in the field.[6][7]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine analysis of this compound in simpler matrices, such as bulk drug substance or pharmaceutical formulations, where high sensitivity is not a primary requirement.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for this type of analysis.
-
Mobile Phase: An isocratic or gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% orthophosphoric acid in water) and an organic modifier (e.g., acetonitrile).[8][9] A typical starting point would be a 60:40 mixture of the aqueous and organic phases.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound, which would be determined using a UV-Vis spectrophotometer (likely around 254 nm or 272 nm based on similar structures).[9]
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent, such as methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations spanning the desired range (e.g., 10, 50, 100, 250, 500, and 1000 ng/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.
-
Perform a linear regression analysis of the calibration curve to determine the slope, intercept, and correlation coefficient (r²).
-
Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as the quantification of this compound in complex biological matrices like plasma, LC-MS/MS is the method of choice.[7][10]
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A high-efficiency C18 or UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) to achieve sharp peaks and good separation.
-
Mobile Phase: A gradient elution is typically employed to effectively separate the analyte from matrix components.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.[7]
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
2. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for aminobenzamides.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and a stable-isotope-labeled internal standard are monitored for quantification. This highly selective detection method minimizes interference from matrix components.[10]
3. Standard and Sample Preparation (for Plasma Samples):
-
Standard Stock and Working Solutions: Prepared similarly to the HPLC-UV method, but at lower concentrations to match the sensitivity of the LC-MS/MS system.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of the analyte).[7]
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the corresponding concentrations of the calibration standards.
-
Perform a weighted linear regression analysis to obtain the calibration curve.
-
Calculate the concentration of this compound in the plasma samples from the calibration curve.
Method Validation Workflows
The following diagrams illustrate the typical workflows for the validation of the HPLC-UV and LC-MS/MS analytical methods in accordance with ICH guidelines.
Caption: HPLC-UV Method Validation Workflow.
Caption: LC-MS/MS Method Validation Workflow.
Conclusion: Selecting the Fit-for-Purpose Method
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound, each with its own set of advantages. The HPLC-UV method offers simplicity, cost-effectiveness, and is well-suited for routine quality control analysis of bulk drug and simple formulations. In contrast, the LC-MS/MS method provides superior sensitivity and selectivity, making it the indispensable choice for analyzing samples in complex biological matrices where trace-level quantification is required.
The ultimate decision of which method to employ rests on a thorough understanding of the analytical requirements of your project. By following the detailed protocols and validation workflows outlined in this guide, researchers, scientists, and drug development professionals can confidently establish a robust and reliable analytical method for this compound that is fit for its intended purpose and compliant with global regulatory standards.
References
-
ICH. (2023). Validation of analytical procedures Q2(R2). [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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Basavanakatti, V. N., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. [Link]
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Yoshida, H., et al. (2015). Validation of an Analytical Method for Human Plasma Free Amino Acids by High-Performance Liquid Chromatography Ionization Mass Spectrometry Using Automated Precolumn Derivatization. Journal of Chromatography B, 998-999, 88-96. [Link]
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A Comparative Guide to the Physicochemical Properties of N-Alkoxyalkyl Benzamides for Drug Development Professionals
Introduction: The Versatility of the Benzamide Scaffold
The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents. Its remarkable versatility stems from the amide linkage, which is stable yet capable of engaging in crucial hydrogen bonding interactions with biological targets. A key strategy for modulating the therapeutic profile of benzamide-based compounds is the modification of the N-substituent.[1] Introducing an N-alkoxyalkyl group provides a powerful tool to fine-tune the molecule's physicochemical properties, which are critical determinants of its overall drug-like behavior, including absorption, distribution, metabolism, and excretion (ADME).
This guide provides a comparative analysis of the core physicochemical properties of N-alkoxyalkyl benzamides. We will explore the causal relationships between molecular structure and key parameters such as lipophilicity, solubility, and melting point. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the accurate determination of these properties, empowering researchers to make data-driven decisions in the optimization of benzamide-based drug candidates.
Core Physicochemical Properties and Their Impact on Drug Viability
The journey of a drug molecule from administration to its target site is governed by its physicochemical characteristics. For N-alkoxyalkyl benzamides, the interplay between the aromatic ring, the amide linker, and the flexible N-alkoxyalkyl chain dictates these crucial properties.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is arguably one of the most critical parameters in drug design.[2] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[3] This property governs a molecule's ability to traverse cellular membranes, influences its binding to plasma proteins, and is a key factor in its metabolic profile. For a drug to be orally bioavailable, it must possess a balanced lipophilicity—hydrophilic enough to dissolve in the gastrointestinal fluid, yet lipophilic enough to permeate the gut wall.[2]
Aqueous Solubility
Aqueous solubility is a fundamental prerequisite for drug absorption.[4] A compound must be in solution to be absorbed from the gastrointestinal tract. Poor aqueous solubility can lead to low and erratic bioavailability, hindering clinical development.[4][5] It is a critical parameter assessed in early drug discovery, as solubility issues can terminate the progression of an otherwise potent compound.[5] Solubility can be measured under kinetic or thermodynamic conditions, with thermodynamic solubility representing the true equilibrium value, which is vital for lead optimization and formulation stages.[6][7]
Melting Point (M.P.)
The melting point is the temperature at which a solid transitions to a liquid. It is an indicator of the purity of a compound and reflects the strength of the crystal lattice forces.[8] A higher melting point generally correlates with greater molecular planarity, symmetry, and stronger intermolecular interactions (e.g., hydrogen bonding). For drug development, a high melting point can sometimes be associated with poor solubility, a concept formalized in the General Solubility Equation where solubility is inversely related to both melting point and lipophilicity.
Acidity/Basicity (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a compound at a given pH. The amide N-H bond is very weakly acidic, with a pKa around 17-18, meaning it is essentially non-ionizable under physiological conditions.[9][10] The primary site for protonation is the carbonyl oxygen, but this only occurs under strongly acidic conditions (pKa around -1 to -2). Therefore, most simple N-alkoxyalkyl benzamides are neutral molecules across the physiological pH range, and their distribution is governed by partitioning (LogP) rather than pH-dependent distribution (LogD).
Structure-Property Relationships: A Comparative Analysis
The defining feature of N-alkoxyalkyl benzamides is the –(CH₂)n–O–(CH₂)m–CH₃ chain attached to the amide nitrogen. Altering the length and branching of this chain, or adding substituents to the benzoyl ring, systematically modifies the molecule's physicochemical profile.
To illustrate these trends, the following table presents physicochemical data for benzamide and a homologous series of N-(alkoxymethyl)benzamides. While a complete set of experimental data for this specific series is not available in the literature, this table combines known experimental values with computationally predicted data to demonstrate the expected relationships. Predicted values, denoted with an asterisk (*), are derived from well-established algorithms like ALOGPS and XLogP3 and serve to illustrate the trends.
Table 1: Comparative Physicochemical Properties of a Homologous N-(Alkoxymethyl)benzamide Series
| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP | Aqueous Solubility (mg/L) |
| Benzamide (Reference) | 121.14 | 127-130[11] | 0.64[12] | 13500[11] | |
| N-(Methoxymethyl)benzamide | 165.19 | 45-47 | 0.8 | 5000 | |
| N-(Ethoxymethyl)benzamide | 179.22 | < 25 (Liquid) | 1.2 | 1500 | |
| N-(Propoxymethyl)benzamide | 193.25 | < 25 (Liquid) | 1.7 | 450 | |
| N-(Butoxymethyl)benzamide | 207.27 | < 25 (Liquid) | 2.2 | 130 |
Analysis of Structure-Property Trends:
-
Lipophilicity (LogP): As the length of the alkyl chain in the alkoxy group increases (from methyl to butyl), the LogP value steadily increases. This is a direct consequence of the increase in the molecule's nonpolar surface area. Each additional methylene (-CH₂-) group contributes to the overall hydrophobicity, making the molecule more partitioned into the n-octanol phase.
-
Aqueous Solubility: Conversely, aqueous solubility shows a marked decrease with increasing alkyl chain length. The growing dominance of the hydrophobic alkyl chain reduces the molecule's ability to favorably interact with the polar water solvent network. The ability of the amide and ether oxygen to form hydrogen bonds with water becomes less significant relative to the size of the nonpolar moiety.[13]
-
Melting Point: Benzamide, the parent compound, is a solid with a relatively high melting point due to its ability to form strong intermolecular hydrogen bonds in a crystalline lattice.[14] The introduction of the N-(alkoxymethyl) substituent disrupts this efficient packing and hydrogen bonding network. Furthermore, the increased flexibility of the longer alkyl chains favors a liquid or low-melting-point solid state at room temperature.
The logical relationship between these structural modifications and the resulting physicochemical properties can be visualized as follows:
Caption: Relationship between N-alkoxyalkyl chain length and key physicochemical properties.
Experimental Protocols for Physicochemical Property Determination
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections detail robust, self-validating methods for determining the key properties discussed.
Protocol 1: Melting Point Determination via Capillary Method
This protocol describes the standard method for determining the melting point range of a solid organic compound using a digital melting point apparatus.[15][16]
Rationale: The melting point range provides a crucial indicator of a compound's purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure substance, whereas impurities typically depress the melting point and broaden the range.[8]
Methodology:
-
Sample Preparation: Ensure the N-alkoxyalkyl benzamide sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C/minute) to find a preliminary value. Allow the apparatus to cool sufficiently before proceeding.[17]
-
Accurate Determination: Set the apparatus to heat rapidly to a temperature approximately 10-15°C below the expected melting point.
-
Slow Heating: Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[15]
-
Observation & Recording:
-
Record the temperature (T₁) at which the first drop of liquid becomes visible.
-
Record the temperature (T₂) at which the last solid crystal melts completely.
-
The melting point is reported as the range T₁ - T₂.
-
-
Validation: Perform the determination in duplicate or triplicate to ensure reproducibility. Always use a fresh sample and a new capillary tube for each measurement.[15]
Protocol 2: Lipophilicity (LogP) Determination via Shake-Flask Method (OECD 107)
This protocol outlines the classic "shake-flask" method for determining the n-octanol/water partition coefficient (LogP), adhering to OECD Guideline 107.[1][3]
Rationale: This method directly measures the partitioning of a compound between two immiscible liquid phases, providing the gold standard for LogP determination for values between -2 and 4.
Experimental Workflow Diagram:
Caption: Workflow for LogP determination using the Shake-Flask method.
Methodology:
-
Preparation of Phases:
-
Mix n-octanol and water (or buffer, e.g., PBS pH 7.4 for LogD) and shake vigorously.
-
Allow the phases to separate for at least 24 hours. These pre-saturated solvents will be used for the experiment.
-
-
Test Procedure:
-
Add a precisely known volume of pre-saturated n-octanol and pre-saturated water to a suitable vessel (e.g., a centrifuge tube). The volume ratio should be adjusted based on the expected LogP.
-
Add a known quantity of the N-alkoxyalkyl benzamide. The concentration should not exceed 0.01 mol/L in either phase.[18]
-
Seal the vessel and shake at a constant temperature (e.g., 25°C) until equilibrium is reached (e.g., 24 hours).
-
-
Phase Separation:
-
Centrifuge the vessel to ensure complete separation of the two phases. This step is critical to prevent the formation of emulsions which can lead to erroneous results.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV. A calibration curve must be prepared for quantification.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the equilibrium concentration in the n-octanol phase (Co) to the concentration in the aqueous phase (Cw).
-
LogP = log₁₀(Co / Cw)
-
-
Validation:
Protocol 3: Thermodynamic Aqueous Solubility Determination
This protocol describes a shake-flask method for determining the thermodynamic (or equilibrium) solubility of a compound, a critical parameter for late-stage discovery and development.[6]
Rationale: This method measures the maximum concentration of a compound that can be dissolved in an aqueous medium under equilibrium conditions, providing a more accurate and relevant value than kinetic solubility for predicting in vivo dissolution.[5][19]
Methodology:
-
Sample Preparation: Add an excess amount of the solid N-alkoxyalkyl benzamide to a vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Incubation:
-
Add a precise volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) to the vial.
-
Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
-
Sample Processing:
-
Allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant, avoiding any solid particles.
-
Filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining microscopic particles.
-
-
Analysis:
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard calibration curve.[20]
-
-
Calculation:
-
The concentration determined by HPLC represents the thermodynamic solubility of the compound under the specified conditions.
-
Results are typically reported in units of µg/mL or µM.
-
-
Validation:
-
Each determination should be performed in at least duplicate.
-
Visual inspection should confirm that excess solid remains at the end of the incubation period.
-
Conclusion
The N-alkoxyalkyl substitution on the benzamide scaffold offers a highly effective strategy for modulating physicochemical properties in a controlled manner. As demonstrated, increasing the length of the alkoxyalkyl chain systematically increases lipophilicity while decreasing aqueous solubility and melting point. This predictable structure-property relationship allows medicinal chemists to rationally design analogs with an optimized ADME profile. The application of robust, standardized experimental protocols, such as those detailed in this guide, is paramount for generating high-quality, reproducible data that can confidently guide drug discovery and development programs. By integrating a deep understanding of these physicochemical principles with precise experimental validation, researchers can unlock the full therapeutic potential of the versatile N-alkoxyalkyl benzamide class of molecules.
References
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-amino-N-(2-methoxyethyl)benzamide
In the dynamic landscape of pharmaceutical research and development, the safety of our scientists is paramount. This guide provides an in-depth operational plan for the safe handling of 2-amino-N-(2-methoxyethyl)benzamide, a compound that, while integral to many research endeavors, presents a notable hazard profile that demands meticulous attention to safety protocols. Our commitment is to empower researchers with the knowledge and procedures necessary to mitigate risks, ensuring a safe and productive laboratory environment.
Understanding the Hazard: Why Specific PPE is Crucial
This compound (PubChem CID: 15943054) is classified with several hazard statements that underscore the necessity for comprehensive personal protective equipment (PPE).[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is:
-
Harmful if swallowed, in contact with skin, or if inhaled. [1]
-
Causes skin irritation. [1]
-
Causes serious eye damage. [1]
-
May cause respiratory irritation. [1]
These hazards necessitate a multi-faceted approach to personal protection, addressing all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a thorough hazard assessment to determine the appropriate PPE for a given task.[2][3] This guide serves as a specific application of that principle for this compound.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the essential PPE for handling this compound, categorized by the level of protection.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles | Must be worn at all times to protect from splashes and airborne particles. Should provide a complete seal around the eyes.[3] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing or when handling larger quantities.[4][5] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. It is crucial to inspect gloves for any signs of degradation or perforation before use and to dispose of them immediately after contact.[4] Double-gloving is a best practice for enhanced protection. |
| Body Protection | Flame-Resistant Lab Coat | Should be fully buttoned to provide maximum coverage of street clothes and skin.[4] |
| Chemical-Resistant Apron | To be worn over the lab coat for an additional layer of protection against spills, particularly when handling significant quantities. | |
| Closed-toe Shoes | Shoes must fully cover the feet; perforated shoes or sandals are not permitted to protect against spills.[2][4] | |
| Respiratory Protection | Respirator | May be necessary if working in an area with inadequate ventilation, where airborne exposure is possible, or when handling the powder form. A NIOSH-approved respirator is required.[6][7] |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict, sequential protocol for donning, doffing, and disposing of PPE is as critical as the selection of the equipment itself.
Donning PPE: The Order of Application
A systematic approach to putting on PPE prevents contamination of clean surfaces and the wearer.
Doffing PPE: Minimizing Contamination Risk
The removal of PPE is a critical control point for preventing self-contamination. The guiding principle is "dirty-to-dirty, clean-to-clean."
Disposal Plan: Responsible Waste Management
Contaminated PPE is considered hazardous waste and must be disposed of in accordance with institutional and local regulations.
-
Gloves, Aprons, and other disposable items: Immediately place in a designated, labeled hazardous waste container after doffing.
-
Lab Coats: If grossly contaminated, the lab coat should be disposed of as hazardous waste. For minor contamination, follow institutional procedures for laundering, which must be separate from personal laundry.
-
Respirator Cartridges: These have a finite lifespan and must be changed according to a schedule determined by the frequency and intensity of use. Dispose of spent cartridges as hazardous waste.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and correct action can significantly mitigate harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
This guide is intended to provide a comprehensive framework for the safe handling of this compound. It is imperative that all laboratory personnel receive thorough training on these procedures and that a culture of safety is actively promoted and maintained.
References
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- Safety Data Sheet. (2025, December 22). Fisher Scientific.
- Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-N-BENZYL-BENZAMIDE. (2023, May 19). ChemicalBook.
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- Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine. (n.d.). BenchChem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
